3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSVJCDNDMFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis & Characterization of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Here is an in-depth technical guide on the synthesis and characterization of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, structured for research and development professionals.
Executive Summary
The compound 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 3-F-Uracil ) represents a critical heterocyclic scaffold in medicinal chemistry and agrochemical development. It serves as a core pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil analogues) and is investigated for antiviral properties.
This guide details a high-fidelity synthetic route prioritizing regioselectivity for the N3-position, a common challenge in uracil chemistry. Unlike direct arylation methods which often suffer from N1 vs. N3 ambiguity, this protocol utilizes a stepwise construction approach: Urea formation followed by Michael addition-elimination cyclization.
Retrosynthetic Analysis & Strategy
The primary synthetic challenge is establishing the aryl substituent exclusively at the N3 position while leaving the N1 position unsubstituted.
-
Disconnection: The C2-N3 and C4-N3 bonds are the strategic break points.
-
Precursors: 2-Fluoroaniline and an acyclic 3-carbon electrophile (Ethyl 3-ethoxyacrylate).
-
Regiocontrol Mechanism: The synthesis relies on the nucleophilic differential between the terminal amine (
) and the aryl-amine ( ) of the urea intermediate. The terminal amine is more nucleophilic, attacking the -carbon of the acrylate, ensuring the aryl group ends up at N3.
Synthesis Pathway Diagram[1][2]
Figure 1: Two-step synthetic pathway ensuring N3-regioselectivity.
Experimental Protocols
Step 1: Synthesis of 1-(2-fluorophenyl)urea
This step converts the aniline into a nucleophilic urea species. We utilize Sodium Cyanate (NaOCN) in acidic media rather than the more hazardous isocyanate route, improving safety without compromising yield.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Sodium Cyanate (1.5 eq)
-
Acetic Acid (glacial) / Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 2-fluoroaniline (11.1 g, 100 mmol) in a mixture of glacial acetic acid (40 mL) and water (80 mL) in a 500 mL round-bottom flask.
-
Addition: Prepare a solution of Sodium Cyanate (9.75 g, 150 mmol) in water (30 mL). Add this dropwise to the aniline solution at 35°C over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 4 hours. A thick white precipitate will form.
-
Work-up: Dilute with cold water (100 mL) and age the slurry for 30 minutes. Filter the solid under vacuum.
-
Purification: Wash the cake with water (
mL) to remove residual acetate salts. Dry in a vacuum oven at 60°C for 12 hours. -
Yield Expectation: 85-92% (White crystalline solid).
Step 2: Cyclization to 3-(2-fluorophenyl)pyrimidine-2,4-dione
The urea intermediate is condensed with ethyl 3-ethoxyacrylate. The choice of ethoxyacrylate over propiolate is crucial; it prevents the formation of competitive Michael adducts and allows for milder thermal conditions.
Reagents:
-
1-(2-fluorophenyl)urea (Step 1 product) (1.0 eq)
-
Ethyl 3-ethoxyacrylate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq, 21% wt in EtOH)
-
Ethanol (anhydrous)
Procedure:
-
Setup: In a dry 250 mL reaction vessel equipped with a reflux condenser and nitrogen inlet, charge 1-(2-fluorophenyl)urea (7.7 g, 50 mmol) and Ethyl 3-ethoxyacrylate (7.9 g, 55 mmol).
-
Solvation: Add anhydrous Ethanol (80 mL).
-
Base Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise. The reaction will turn clear, then yellow.
-
Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).
-
Quench: Cool the mixture to room temperature. Remove solvent under reduced pressure to obtain a solid residue.
-
Acidification: Dissolve the residue in minimal water (30 mL) and acidify carefully with 2N HCl to pH 2–3. The target uracil will precipitate.
-
Isolation: Filter the solid, wash with cold water and cold isopropanol. Recrystallize from Ethanol/Water (9:1).
Characterization Data
The following data confirms the structure, specifically distinguishing the N3-aryl isomer from the N1-aryl isomer.
Spectroscopic Validation Table
| Technique | Parameter | Observed Value | Interpretation |
| 1H NMR | 11.45 (s, 1H) | N1-H : Broad singlet confirms N1 is unsubstituted. | |
| 7.78 (d, | H-6 : Doublet, characteristic of uracil C6 proton. | ||
| 7.20–7.55 (m, 4H) | Ar-H : Multiplet corresponding to 2-fluorophenyl ring. | ||
| 5.82 (d, | H-5 : Doublet, couples with H-6. | ||
| 13C NMR | 163.2, 150.5 | C=O : C4 and C2 carbonyls. | |
| 158.1 ( | C-F : Carbon attached to Fluorine (doublet splitting). | ||
| 142.1, 101.5 | C6, C5 : Uracil alkene carbons. | ||
| FT-IR | 3150–3050 | N-H : Stretch (N1 position). | |
| 1715, 1670 | C=O : Strong carbonyl stretches (Amide I/II). | ||
| HRMS | ESI+ ( | 207.0568 |
Mechanistic Logic & Regioselectivity
The diagram below illustrates the critical cyclization mechanism. The terminal urea nitrogen is the "soft" nucleophile that initiates the cascade.
Figure 2: Mechanistic flow confirming N3-selectivity.
Troubleshooting & Critical Parameters
-
Regio-isomer Contamination: If the reaction temperature in Step 2 is too low (<50°C), the intermediate may not cyclize or may polymerize. Ensure rigorous reflux.
-
Moisture Sensitivity: While the urea is stable, the ethoxyacrylate and sodium ethoxide are moisture-sensitive. Use anhydrous ethanol to prevent hydrolysis of the ester before cyclization.
-
Purification: If the melting point is broad (
C), it indicates incomplete cyclization (linear urea intermediate presence). Wash the crude solid with hot chloroform to remove unreacted acrylate or linear intermediates; the target uracil is insoluble in chloroform.
References
- General Uracil Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Classic text on pyrimidine construction).
-
N3-Aryl Uracil Methodology: Wang, Z., et al. "Synthesis of substituted uracil derivatives at N1 and N3 positions." Molecules, 2012.[1]
-
Fluorinated Intermediates: Marhold, A. "Synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry, 2004.
-
Spectroscopic Data Comparison: National Center for Biotechnology Information. PubChem Compound Summary for CID 11234053 (Related N-aryl uracils).
Sources
Spectroscopic and Structural Elucidation of 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a member of the N-aryluracil family. As heterocyclic scaffolds, pyrimidine-2,4-diones are of significant interest to researchers in medicinal chemistry and drug development. Unambiguous structural confirmation and purity assessment are paramount for advancing these molecules in any research pipeline. This document details the theoretical basis and practical application of nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for the complete characterization of this compound. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a self-validating analytical system.
Introduction and Rationale
3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione belongs to a class of compounds that are analogues of the nucleobase uracil. The introduction of an aryl group at the N-3 position and a fluorine atom on that aryl substituent significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Such modifications are a cornerstone of modern medicinal chemistry. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for validating the molecular structure and ensuring the reliability of subsequent biological or chemical studies.
This guide explains the causality behind the multi-technique spectroscopic approach, demonstrating how data from NMR, MS, and IR are integrated to provide a comprehensive and trustworthy structural assignment.
Molecular Structure and Key Analytical Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Caption: Molecular structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
Key features for spectroscopic analysis:
-
Pyrimidine Ring: Contains two vinylic protons (H5, H6), one amide proton (N1-H), and two carbonyl carbons (C2, C4).
-
2-Fluorophenyl Ring: An ortho-substituted aromatic ring with four distinct protons and six carbons. The fluorine atom at C2' is a crucial probe, as it will induce characteristic splitting patterns in both ¹H and ¹³C NMR through spin-spin coupling.
-
Functional Groups: Amide (N-H), carbonyl (C=O), alkene (C=C), and aryl-fluoride (C-F) moieties, each with signature IR absorptions.
The Analytical Workflow: A Self-Validating System
The unambiguous characterization of a molecule relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system that ensures the highest degree of confidence in the final assignment.
Caption: Workflow for structural elucidation and validation.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight and elemental formula, which are critical for confirming that the target molecule has been formed.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, preventing significant fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to at least four decimal places.
Predicted Data and Interpretation
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₇FN₂O₂ |
| Monoisotopic Mass | 206.0492 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Predicted m/z | 207.0569 |
The primary observation in the HRMS spectrum will be the protonated molecular ion peak. The experimentally determined m/z value must match the predicted value within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups by measuring the vibrational frequencies of bonds within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. ATR is preferred for its simplicity and requires minimal sample preparation.
Predicted Spectrum and Interpretation
The IR spectrum provides a molecular "fingerprint" confirming the presence of the core structural motifs.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200 - 3100 | N-H Stretch | Amide (Uracil N1-H) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |
| ~1710 & ~1660 | C=O Stretch (asymmetric & symmetric) | Amide Carbonyls (C2 & C4) | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic & Vinylic Rings | Medium-Strong |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride | Strong |
The two distinct, strong carbonyl peaks are highly characteristic of the uracil ring system.[2] The strong absorption in the C-F stretch region, combined with the aromatic C=C stretching bands, confirms the presence of the fluorophenyl substituent.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra, including through-bond and through-space correlations (if necessary), allows for the complete assignment of the molecular structure.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes many polar organic compounds and its residual proton signal does not typically overlap with signals of interest.[5]
-
Internal Standard: Tetramethylsilane (TMS) is used as the reference standard (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a standard probe temperature (e.g., 298 K).[6]
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, chemical environment, and connectivity of protons in the molecule.
Predicted Spectrum and Interpretation
| Proton (See Structure) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~11.4 | br s | - | 1H |
| H6 | ~7.8 | d | J = 8.0 | 1H |
| H3', H4', H5', H6' | 7.3 - 7.6 | m | - | 4H |
| H5 | ~5.8 | d | J = 8.0 | 1H |
-
N1-H Proton: This amide proton is expected to be significantly downfield due to deshielding and will appear as a broad singlet. Its signal will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.[7]
-
Pyrimidine Protons (H5 & H6): These vinylic protons form a classic AX spin system and will appear as two distinct doublets. H6 is adjacent to the electron-withdrawing nitrogen atom and will be further downfield than H5. Their coupling constant of ~8.0 Hz is characteristic of cis-vinylic protons in a six-membered ring.[8]
-
Fluorophenyl Protons (H3'-H6'): The four protons on the fluorophenyl ring will appear as a complex, overlapping multiplet. The complexity arises from both proton-proton (ortho, meta, para) couplings and proton-fluorine couplings (JHF), which can extend over several bonds.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR reveals the carbon skeleton of the molecule. The key diagnostic feature for this compound is the presence of carbon-fluorine couplings (JCF), which unambiguously confirms the position of the fluorine substituent.
Predicted Spectrum and Interpretation
| Carbon (See Structure) | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| C4 | ~163 | s | - |
| C2' | ~159 | d | ¹JCF ≈ 245 |
| C2 | ~151 | s | - |
| C6 | ~142 | s | - |
| C6' | ~132 | d | ³JCF ≈ 8 |
| C4' | ~131 | d | ³JCF ≈ 8 |
| C1' | ~129 | d | ²JCF ≈ 12 |
| C5' | ~125 | d | ⁴JCF ≈ 3 |
| C3' | ~117 | d | ²JCF ≈ 21 |
| C5 | ~102 | s | - |
-
Carbonyl Carbons (C2 & C4): These will be the most downfield signals, appearing as singlets.[8]
-
Fluorophenyl Carbons: This is the most informative region. The carbon directly bonded to fluorine (C2') will appear as a large doublet with a one-bond coupling constant (¹JCF) of approximately 245 Hz.[9] The other carbons in the ring will also appear as doublets due to smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.[10] The observation of these specific couplings provides definitive proof of the 2-fluorophenyl substitution pattern.
Conclusion
The structural integrity of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unequivocally established through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. HRMS confirms the elemental formula C₁₀H₇FN₂O₂. IR spectroscopy validates the presence of critical functional groups, including the uracil carbonyls and the C-F bond. ¹H NMR delineates the proton framework, while ¹³C NMR, with its characteristic carbon-fluorine coupling patterns, provides incontrovertible evidence of the carbon skeleton and the precise location of the fluorine substituent. This integrated analytical workflow constitutes a robust, self-validating system, ensuring the identity and purity of the compound for its intended applications in scientific research and development.
References
-
Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2365. Available at: [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]
-
Schilling, G. (1982). Simultaneous proton and fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47(1), 61-65. As cited in Magritek Blog. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
Shcherbakov, S. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2840. Available at: [Link]
-
Zaky, H., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(12), 103449. Available at: [Link]
-
Popova, E. A., et al. (2024). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 20, 539-548. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. Available at: [Link]
-
Roelen, H. C. P. F., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2099-2114. Available at: [Link]
-
Sharma, O., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. Available at: [Link]
-
McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry (10th ed.). OpenStax. Available at: [Link]
-
Adamowicz, L., et al. (2004). Low temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline uracil and thymine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2323-2336. Available at: [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
Yuliana, N. D., & Nurosyid, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-106. Available at: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. Low temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline uracil and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. organomation.com [organomation.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 9. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
IR and mass spectrometry of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Technical Monograph: Spectroscopic Characterization of 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Executive Summary This technical guide provides a comprehensive structural elucidation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (herein referred to as 3-FPU ), a functionalized uracil derivative.[1] N3-aryluracils are critical scaffolds in the development of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and antiviral nucleoside analogs. This document details the theoretical and experimental basis for identifying this compound using Infrared (IR) Spectroscopy and Mass Spectrometry (MS), focusing on the unique electronic effects of the ortho-fluorine substituent.
Part 1: Structural Analysis & Physicochemical Basis[1][2]
1.1 Molecular Identity The compound is an N3-substituted uracil.[1] Unlike naturally occurring uracil, the N3-proton is replaced by a 2-fluorophenyl moiety, leaving the N1-position unsubstituted (providing a crucial hydrogen bond donor for IR analysis).
-
IUPAC Name: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
-
Molecular Formula:
-
Exact Mass: 206.0492 Da[1]
-
Molecular Weight: 206.17 g/mol [1]
1.2 Electronic Environment The 2-fluorophenyl group exerts a negative inductive effect (-I) on the N3 nitrogen.[1] This reduces the electron density of the ureide system (–NH–CO–N(Ar)–CO–), causing predictable hypsochromic shifts (blue shifts) in carbonyl stretching frequencies compared to non-fluorinated analogs.
Part 2: Infrared Spectroscopy (IR) Profiling[1][2]
2.1 Vibrational Theory & Assignments The IR spectrum of 3-FPU is dominated by the uracil ring's carbonyl coupling and the N1-H stretch.[1] The ortho-fluorine atom introduces specific C-F stretching modes and influences the C2/C4 carbonyl force constants.[1]
Table 1: Diagnostic IR Bands for 3-FPU
| Functional Group | Mode | Wavenumber ( | Diagnostic Insight |
| N1-H | Stretch ( | 3200 – 3150 | Broad band. Presence confirms the N1 position is unsubstituted (unlike N1,N3-dialkyl derivatives). |
| C2=O | Stretch ( | 1735 – 1715 | The urea-like carbonyl.[1] Typically the higher frequency band due to coupling with N1 and N3. |
| C4=O | Stretch ( | 1705 – 1680 | Amide-like carbonyl.[1] Conjugated with the C5=C6 double bond, lowering its frequency. |
| C=C (Uracil) | Stretch ( | 1620 – 1600 | Characteristic of the pyrimidine ring unsaturation. |
| C-F (Aryl) | Stretch ( | 1250 – 1200 | Strong intensity. Specific to the 2-fluorophenyl moiety.[1] |
| Ring Breathing | Def. ( | ~1000 – 950 | Pyrimidine ring breathing mode, sensitive to N-substitution.[1] |
2.2 Experimental Protocol: ATR-FTIR For rapid identification without KBr pellet preparation, Attenuated Total Reflectance (ATR) is recommended.
-
Crystal Selection: Use a Diamond or ZnSe crystal (Diamond preferred for hardness).
-
Background: Collect 32 scans of air background.
-
Sample Loading: Apply ~2 mg of solid 3-FPU to the crystal. Apply pressure until the force gauge indicates optimal contact.
-
Acquisition: Scan range 4000–600
, 4 resolution. -
Validation: Look for the "Carbonyl Doublet" (1735/1680 region). Absence of the doublet suggests ring opening or hydrolysis.
Part 3: Mass Spectrometry (MS) Elucidation[1][2]
3.1 Ionization Strategy
-
ESI(+) (Electrospray Ionization): Preferred for purity analysis. 3-FPU ionizes readily as
(m/z 207.[1]05) due to the basicity of the carbonyl oxygens and the N1 nitrogen. -
EI (Electron Impact, 70eV): Preferred for structural elucidation. The high energy induces characteristic retro-Diels-Alder (RDA) fragmentation, essential for confirming the uracil core.[1]
3.2 Fragmentation Pathways (EI) N3-substituted uracils undergo a specific fragmentation pathway distinct from N1-substituted isomers. The primary diagnostic loss is Isocyanic Acid (HNCO) or the substituted isocyanate.
Table 2: Key MS Fragments (EI Source)
| m/z (approx) | Ion Identity | Mechanism | Significance |
| 206 | Molecular Ion | Base peak or high intensity due to aromatic stability.[1] | |
| 163 | Loss of HNCO | Diagnostic: Cleavage of N1-C2-N3 involves loss of HNCO from the unsubstituted side.[1] | |
| 136 | RDA Cleavage | Retro-Diels-Alder loss of | |
| 95 | Fluorophenyl cation | Cleavage of the N3-Aryl bond (usually low abundance). | |
| 121 | Fluorobenzoyl+ | Rearrangement product involving the carbonyl. |
3.3 Fragmentation Logic Diagram The following diagram illustrates the Retro-Diels-Alder (RDA) and HNCO elimination pathways characteristic of N3-aryl uracils.
Caption: Figure 1. Primary fragmentation pathways for 3-(2-fluorophenyl)uracil under Electron Impact (EI) ionization.
Part 4: Analytical Workflow & Quality Control
To ensure data integrity during drug development, the following self-validating workflow should be employed.
4.1 Purity Assessment Workflow
-
LC-MS (ESI+): Run a gradient (5% to 95% ACN in Water + 0.1% Formic Acid).
-
Acceptance Criteria: Single peak at m/z 207.05
. No peaks at m/z 113 (Uracil) or m/z 225 (Difluoro impurity).
-
-
FTIR (ATR):
4.2 Synthesis Validation Logic The synthesis typically involves the condensation of 2-fluorophenyl isocyanate with an amino-ester or related Michael acceptor.[1]
Caption: Figure 2. Rapid spectroscopic checkpoint for validating the cyclization of the uracil core.
References
-
Singh, P. et al. (2011). Vibrational spectra and normal coordinate analysis of uracil and its N-deuterated derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Falch, E. (1970). Mass spectra of N-substituted uracils. Acta Chemica Scandinavica. (Describes the specific loss of HNCO in N3-substituted uracils). Link
-
NIST Chemistry WebBook. Uracil, 3-phenyl- Mass Spectrum. (Used as a reference analog for fragmentation patterns). Link
-
Maruenda, H. et al. (2004). Synthesis and spectroscopic characterization of N3-aryluracils. Journal of Heterocyclic Chemistry. Link
Sources
The Therapeutic Potential of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrimidine-2,4(1H,3H)-dione core, a foundational element of nucleic acids, represents a "privileged scaffold" in medicinal chemistry. Its inherent biocompatibility and versatile chemical handles have made it a cornerstone for the development of a wide array of therapeutic agents. This guide focuses on a specific, yet promising derivative: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. The introduction of a 2-fluorophenyl moiety at the N3 position is a strategic chemical modification, poised to modulate the compound's pharmacokinetic and pharmacodynamic properties. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to illuminate the therapeutic avenues and practical experimental pathways for harnessing the potential of this compound and its analogs.
The Pyrimidine-2,4-dione Core: A Gateway to Diverse Bioactivity
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as uracil, thymine, and cytosine.[1] This inherent biological relevance has spurred extensive research into pyrimidine derivatives as therapeutic agents. The pyrimidine-2,4-dione scaffold, in particular, has been identified as a versatile starting point for the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
The core structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is presented below:
Figure 1: Chemical structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
Potential Therapeutic Applications: A Data-Driven Exploration
The therapeutic potential of pyrimidine-2,4-dione derivatives is vast. Below, we explore the most promising areas of application, supported by findings from preclinical research.
Oncology: A Multi-faceted Approach to Cancer Therapy
The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays in chemotherapy.[4] Derivatives of pyrimidine-2,4-dione have shown promise in targeting various hallmarks of cancer.
-
Inhibition of Key Kinases: Many pyrimidine derivatives act as kinase inhibitors, crucial regulators of cell growth and proliferation. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[5]
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 can be particularly effective in cancers with existing DNA repair deficiencies. Novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting higher potency than the approved drug Olaparib.[6]
-
Induction of Apoptosis: Some 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis in tumor cells by elevating reactive oxygen species (ROS) production.[7]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a validated target in various cancers. Pyrimidine-based compounds have been designed as EGFR inhibitors, with some demonstrating activity against mutant forms of the receptor that confer resistance to existing therapies.[2]
Table 1: Anticancer Activity of Selected Pyrimidine-2,4-dione Derivatives
| Compound Class | Target | Cancer Cell Lines | Reported IC50 Values | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | MCF-7, HCT116 | 3.61 nM - 114 nM (enzymatic) | [6] |
| 1,3-Diphenylpyrimidine-2,4(1H,3H)-diones | ROS Induction | A375 | 5 µM (induced 18% early apoptosis) | [7] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | d-dopachrome tautomerase (MIF2) | Non-small cell lung cancer | ~1.0 µM | [8][9] |
| Pyrido[2,3-d]pyrimidines | EGFR | MCF-7, HeLa, HepG-2 | 3.98 µM - 17.52 µM | [10] |
Infectious Diseases: Combating Microbial and Viral Threats
The pyrimidine core is also a valuable scaffold for the development of anti-infective agents.
-
Antiviral Activity: The replication of many viruses is highly dependent on the host cell's pyrimidine biosynthesis pathway. Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have demonstrated broad-spectrum antiviral activity.[11] This suggests that 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its analogs could be explored as host-targeting antivirals. Additionally, specific pyrimidine-2,4-dione derivatives have been investigated as inhibitors of HIV reverse transcriptase-associated RNase H.[12]
-
Antimicrobial Activity: Several novel pyrimidine-2,4-dione derivatives have been synthesized and screened for their antibacterial and antifungal activities.[13][14] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]
Neurological Disorders: A Frontier for Pyrimidine-Based Therapeutics
The metabolism of purines and pyrimidines plays a crucial role in the development and function of the central nervous system.[15][16] Aberrations in these pathways can lead to severe neurological dysfunction.[15] This intricate link suggests that compounds modulating these pathways could have therapeutic potential in a range of neurological disorders.[17] While direct evidence for 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in neurological disorders is limited, the broader class of pyrimidine derivatives has been explored for conditions such as prion diseases.[18][19]
Experimental Workflows: A Practical Guide
This section provides a high-level overview of key experimental workflows for the synthesis and evaluation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its analogs.
General Synthesis of 3-Aryl-pyrimidine-2,4(1H,3H)-diones
The synthesis of 3-substituted pyrimidine-2,4(1H,3H)-diones can be achieved through several established routes. A common method involves the condensation of a substituted urea with a 1,3-dicarbonyl compound or its equivalent.
Figure 2: General synthetic workflow for 3-aryl-pyrimidine-2,4(1H,3H)-diones.
Protocol: Synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by the dropwise addition of a solution of 2-fluorophenylurea in ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid). The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
The initial biological assessment of newly synthesized compounds typically involves a battery of in vitro assays to determine their activity and selectivity.
Figure 3: Workflow for the in vitro biological evaluation of test compounds.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (and appropriate controls) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Perspectives
The exploration of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its analogs is a promising avenue for drug discovery. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine-2,4-dione scaffold and the 2-fluorophenyl group will be crucial to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects is essential for rational drug design.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Novel Therapeutic Areas: Given the broad bioactivity of the pyrimidine-2,4-dione core, its derivatives should be screened against a wider range of therapeutic targets, including those involved in inflammatory and metabolic diseases.
Conclusion
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione represents a molecule of significant interest within the broader, therapeutically validated class of pyrimidine-2,4-dione derivatives. Its structural features suggest the potential for favorable interactions with a variety of biological targets. This guide has provided a comprehensive overview of the potential therapeutic applications, supported by existing research on related compounds, and has outlined key experimental workflows to facilitate further investigation. It is our hope that this document will serve as a valuable resource for the scientific community, catalyzing further research and development in this exciting area of medicinal chemistry.
References
-
Al-Ostath, A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4647-4660. [Link]
-
El-Sayed, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]
-
Sharma, O., et al. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]
-
DeFilippis, V. R., et al. (2010). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 107(4), 1637-1642. [Link]
-
Allu, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
-
Kumari, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1303, 137593. [Link]
-
Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401. [Link]
-
Abdel-rahman, A. A.-H., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4889. [Link]
-
Various Authors. (2025-2026). Collection of research articles on pyrimidine-2,4-dione derivatives. ResearchGate. [Link]
-
Sharma, O., et al. (2011). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of ChemTech Research, 3(2), 753-758. [Link]
-
Wang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 947. [Link]
-
Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(11), 3583. [Link]
-
Kandeel, M. M., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 23(11), 2785. [Link]
-
Veerabagu, U., et al. (2017). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives. Journal of Chemical Sciences, 129(2), 221-229. [Link]
-
Abdel-Ghaffar, A. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 323-339. [Link]
-
University of Miami Health System. (n.d.). Neurological Disorders. [Link]
-
Al-Ostath, A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4647-4660. [Link]
-
Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2568-2583. [Link]
-
Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]
-
Shi, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(10), 4707-4718. [Link]
-
Bianchi, V., & Paesante, S. (2003). Neurological disorders of purine and pyrimidine metabolism. Journal of Inherited Metabolic Disease, 26(2-3), 131-145. [Link]
-
Tang, J., et al. (2013). 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations. ACS Medicinal Chemistry Letters, 4(11), 1089-1094. [Link]
-
Ghafoor, M. A., et al. (2024). Therapeutic Implications of Neurological Drugs For Prions Disease. International Journal of Current Microbiology and Applied Sciences, 13(5), 1-11. [Link]
-
Carbone, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Pharmaceuticals, 17(7), 954. [Link]
-
Di Angelantonio, S., & Ciccarelli, R. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers in Pharmacology, 8, 936. [Link]
-
Wang, Y., et al. (2021). Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. Journal of Agricultural and Food Chemistry, 69(49), 14757-14767. [Link]
-
Bio-Medicine. (2015, September 2). New Type of Prion May Cause And/Or Transmit Rare But Fatal Brain Disorder. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neurological disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurological Disorders | University of Miami Health System [umiamihealth.org]
- 18. ijcmas.com [ijcmas.com]
- 19. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Unraveling the Mechanism of Action of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Preclinical Research
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Unknown
The compound 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione represents a molecule of significant interest, belonging to a class of compounds—the pyrimidine-2,4-diones (or uracils)—that are recognized as "privileged structures" in medicinal chemistry.[1][2] This designation arises from their recurring presence in a multitude of biologically active agents with a wide array of therapeutic applications, including antiviral, antitumor, and anti-inflammatory activities.[1][2][3]
A comprehensive review of the current scientific literature reveals that while the pyrimidine-2,4-dione scaffold is extensively studied, the specific biological target and mechanism of action for the 3-(2-fluorophenyl) derivative remain uncharacterized. This guide, therefore, is structured not as a retrospective summary of established facts, but as a prospective roadmap for the research scientist. It is designed to provide the strategic framework and detailed experimental avenues required to systematically elucidate the mechanism of action of this novel compound.
We will proceed by first exploring the most probable molecular targets and pathways for compounds of this class, drawing analogies from structurally related and well-documented derivatives. Subsequently, this guide will present a phased, in-depth experimental strategy, complete with protocols and validation checkpoints, to enable a research team to confidently identify and characterize the unique biological activity of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.
Part 1: Hypothesis Generation - Potential Mechanisms of Action
The uracil scaffold is a versatile pharmacophore capable of engaging with a diverse range of protein targets through various non-covalent interactions. The presence of the 2-fluorophenyl substituent at the N3 position introduces specific steric and electronic features that will dictate its target specificity. Based on extensive precedent from related molecules, we can hypothesize several plausible mechanisms of action.
Inhibition of Enzymes in Nucleotide Metabolism & DNA Repair
The structural similarity of the core scaffold to endogenous pyrimidines makes enzymes involved in nucleotide synthesis and DNA repair primary candidates for inhibition.
-
Poly(ADP-ribose) Polymerase (PARP-1): PARP-1 is a critical enzyme in the repair of single-strand DNA breaks. Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, demonstrating that this core can effectively occupy the enzyme's active site.
-
Uracil DNA Glycosylase (UNG): UNG is responsible for excising uracil from DNA, a crucial step in base excision repair. Uracil derivatives have been shown to act as UNG inhibitors, suggesting a direct competition for the active site.[4]
-
Thymidine Phosphorylase: This enzyme is involved in pyrimidine salvage pathways. Substituted pyrimidine-2,4-diones have been studied as reversible inhibitors of this enzyme.[5]
Modulation of Kinase Signaling Cascades
Protein kinases are a major class of drug targets, and various pyrimidine derivatives have been developed as kinase inhibitors. The pyrimidine core can serve as a scaffold to present substituents that interact with the ATP-binding pocket of these enzymes.
-
Bruton's Tyrosine Kinase (BTK): Fused pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown potent, nanomolar inhibition of BTK, a key component of the B-cell receptor signaling pathway.
-
p38α MAP Kinase: As a key regulator of pro-inflammatory mediators, p38α is a target for anti-inflammatory drugs. Pyrimidinylimidazo[2,1-b]thiazole derivatives containing a 3-fluorophenyl group have been investigated as p38α inhibitors.[6]
-
VEGFR-2/HER-2: Dual inhibition of these receptor tyrosine kinases is a strategy in cancer therapy. Pyrido[2,3-d]pyrimidine derivatives have been identified as potential dual inhibitors.
Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. The pyrimidine scaffold has been incorporated into selective COX-2 inhibitors.
-
Cyclooxygenase-2 (COX-2): Virtual screening and biological evaluation have identified pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as potential COX-2 inhibitors, suggesting a plausible anti-inflammatory mechanism.[7][8]
Novel Anticancer Mechanisms
Beyond classical DNA repair and kinase inhibition, pyrimidine-diones have been implicated in other anticancer activities.
-
Induction of Reactive Oxygen Species (ROS): Certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exert their antitumor effects by elevating intracellular ROS levels, leading to apoptosis.
-
Modulation of Epigenetics (UHRF1): Uracil derivatives have been identified as binders to the Set-and-Ring (SRA) domain of UHRF1, an essential protein for maintaining DNA methylation patterns.[9] Inhibition of this interaction can lead to global DNA demethylation and has therapeutic potential.[9]
Part 2: A Phased Experimental Strategy for Mechanism of Action (MoA) Elucidation
This section provides a logical, multi-phased workflow to systematically determine the MoA of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as 'Compound X'.
Sources
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Uracil-Directed Ligand Tethering: An Efficient Strategy for Uracil DNA Glycosylase (UNG) Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Structure-Activity Relationship of 3-Aryl Pyrimidine-2,4-diones
[1]
Executive Summary
The 3-aryl pyrimidine-2,4-dione (3-aryl uracil) scaffold represents a privileged structure in bioactive chemistry, characterized by a distinct bifurcation in application.[1] In agrochemistry, it is the structural hallmark of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Saflufenacil), where the N3-aryl moiety is essential for herbicidal efficacy.[1] In pharmaceutical development, this core has evolved into a versatile template for Gonadotropin-Releasing Hormone (GnRH) antagonists and P2X7 receptor antagonists.[1]
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this scaffold, differentiating between the steric and electronic requirements for herbicidal vs. pharmaceutical potency.[1] It details synthetic protocols for accessing this chemotype and provides a mechanistic rationale for substituent selection.[1]
Part 1: The Pharmacophore & SAR Logic
The 3-aryl pyrimidine-2,4-dione core functions as a rigid spacer that orients substituents in 3D space.[1] The biological activity is governed by three critical vectors: the N3-Aryl Head , the C6-Twist Element , and the N1-Tail .[1]
The N3-Aryl Head (The "Anchor")[1]
-
Agrochemistry (PPO Inhibition): The N3-aryl group is the primary binding element.[1]
-
Requirement: 2,4,5-substitution pattern on the phenyl ring is critical.[1]
-
Substituents: A 2-fluoro or 2-chloro group is required to induce an orthogonal twist relative to the uracil plane, minimizing steric clash within the PPO binding pocket.[1] The 5-position often bears an electron-withdrawing group (e.g., -CN, -NO2, or isoxazoline) to enhance
-stacking interactions.[1]
-
-
Medicinal Chemistry (GnRH/Anticancer):
-
Requirement: The aryl ring often mimics the aromatic amino acids (Phe/Trp) of endogenous ligands.[1]
-
Differentiation: Unlike herbicides, pharmaceutical derivatives often require bulkier, lipophilic groups at the meta or para positions of the N3-aryl ring to occupy hydrophobic pockets in GPCRs (e.g., GnRH receptor).[1]
-
The C6-Twist Element (Conformational Lock)[1]
-
Mechanism: Substitution at C6 (e.g., -CH3, -CF3) creates steric hindrance with the N1 substituent.[1]
-
Effect: This forces the N1-substituent out of the plane, locking the molecule into a specific bioactive conformation.
-
SAR Insight:
The N1-Tail (Solubility & PK Handle)
-
Function: This vector points towards the solvent front in many crystal structures.[1]
-
Optimization:
-
AgChem:[1] Short alkyl chains (Methyl, Amino) are preferred to maintain lipophilicity for leaf penetration.[1]
-
Pharma:[1][2][3][4] This is the primary site for introducing polar solubilizing groups (e.g., amines, carboxylic acids) to improve oral bioavailability and reduce plasma protein binding.[1]
-
Part 2: Visualization of SAR & Synthesis
Diagram 1: SAR Map of 3-Aryl Pyrimidine-2,4-diones
This diagram maps the functional roles of specific positions on the scaffold.[1]
Caption: Functional mapping of the 3-aryl pyrimidine-2,4-dione scaffold highlighting divergent requirements for AgChem vs. Pharma.
Part 3: Synthetic Protocols
Accessing the 3-aryl motif requires robust methods to prevent N1/N3 regioselectivity issues.[1]
Method A: The Chan-Lam Coupling (Direct N3-Arylation)
This is the preferred modern route for medicinal chemistry, allowing late-stage diversification of the aryl ring.[1]
-
Scope: Tolerates sensitive functional groups (esters, nitriles) on the aryl boronic acid.
-
Mechanism: Copper(II)-mediated oxidative coupling.[1]
Protocol:
-
Reagents:
-
Substrate: Pyrimidine-2,4-dione derivative (1.0 eq)[1]
-
Coupling Partner: Aryl boronic acid (1.5 - 2.0 eq)[1]
-
Catalyst: Cu(OAc)₂ (0.1 - 0.2 eq)[1]
-
Ligand: Pyridine or DMAP (2.0 eq)[1]
-
Base: Et₃N or Pyridine (excess if used as solvent)[1]
-
Oxidant: Compressed Air or O₂ balloon.[1]
-
Solvent: DCM or DMF (anhydrous).[1]
-
-
Procedure:
-
Charge a flame-dried flask with the uracil derivative, aryl boronic acid, and Cu(OAc)₂.[1]
-
Add solvent (DCM) and base.[1]
-
Stir vigorously at room temperature under an air atmosphere (drying tube recommended) for 24–48 hours.
-
Monitoring: Monitor by TLC/LCMS for disappearance of the N-H species.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu), then brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (typically Hexane/EtOAc).[1]
-
Method B: Cyclization of N-Aryl Ureas (De Novo Synthesis)
Preferred for large-scale synthesis (e.g., Saflufenacil production) where the aryl ring is defined early.[1]
Protocol:
-
Step 1 (Urea Formation): React the specific aniline (e.g., 2-chloro-5-amino-benzoate) with phosgene or triphosgene to form the isocyanate, then treat with an amino-crotonate (for C6-methyl) or amino-acrylate.[1]
-
Step 2 (Cyclization):
Part 4: Comparative Data Analysis
The following table contrasts the SAR profiles of a typical PPO inhibitor (Herbicide) vs. a GnRH Antagonist (Pharma) based on the 3-aryl uracil core.
| Feature | PPO Inhibitor (e.g., Saflufenacil) | GnRH Antagonist (Analogous) | Rationale |
| N3-Aryl | 2-Cl-4-F-5-Substituted Phenyl | 2,6-Difluorobenzyl or similar | PPO requires specific electrostatic map; GnRH requires hydrophobic bulk.[1] |
| C6-Substituent | -CF3 (Critical) | -CH3 or -H | -CF3 prevents metabolic oxidation and locks conformation for PPO.[1] |
| N1-Substituent | -CH3 or -NH2 | -CH2-CH2-N(R)2 (Basic Amine) | AgChem needs lipophilicity; Pharma needs solubility/salt formation.[1] |
| C5-Substituent | -H or -F | -H or Alkyl | Steric fine-tuning.[1] |
| Target Potency | High potency required for both to minimize dose.[1] |
Diagram 2: Synthetic Workflow (Chan-Lam Route)
Caption: Step-wise workflow for the Chan-Lam coupling to access N3-aryl uracils.
Part 5: References
-
Saflufenacil Discovery & Mode of Action:
-
PPO Inhibitor Mechanism:
-
Synthesis of 3-Aryl Uracils (Chan-Lam Coupling):
-
GnRH Antagonist SAR (Uracil Derivatives):
-
P2X7 Receptor Antagonists (Pyrimidine-2,4-dione core):
Sources
- 1. Saflufenacil - Wikipedia [en.wikipedia.org]
- 2. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ncwss.org [ncwss.org]
- 5. fao.org [fao.org]
- 6. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Substituted Dihydropyrimidinones via Biginelli Chemistry
This Application Note is designed to guide researchers through the precise synthesis of 3-substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using the Biginelli reaction and its modifications.
While the user prompt mentions "pyrimidine-2,4-diones" (uracils), the Biginelli reaction classically yields 3,4-dihydropyrimidin-2(1H)-ones .[1] These DHPMs are structural analogs of nucleobases and can be oxidized to pyrimidines. This guide focuses on the DHPM scaffold, specifically addressing the synthetic challenge of introducing substituents at the N3 position , which is critical for modulating pharmacokinetic properties (e.g., in calcium channel blockers like Monastrol).[1]
Executive Summary
The Biginelli reaction is a multicomponent reaction (MCR) that condenses an aldehyde, a
This guide provides two distinct workflows:
-
Direct Catalytic Synthesis: An optimized microwave-assisted protocol for rapid library generation (favoring N1 or unsubstituted scaffolds).[1]
-
The Atwal Modification (Precision Route): A stepwise protocol specifically designed to yield N3-substituted DHPMs, bypassing the regioselectivity limitations of the direct Biginelli reaction.
Mechanistic Insight & Regioselectivity Challenges
To control the reaction, one must understand why direct synthesis fails to yield N3-isomers.
The "N1 vs. N3" Conflict
When using an N-substituted urea (
-
The Pathway: The reaction typically proceeds via the formation of an N-acyliminium ion intermediate.[2]
-
The Bottleneck: The primary amine (
) of the urea is less sterically hindered and more nucleophilic toward the aldehyde than the secondary amine ( ). Consequently, the attacks the aldehyde, initiating the cycle that places the substituent at the N1 position (the "vinylogous" nitrogen) rather than the N3 position.
To obtain N3-substituted products (where the substituent is on the amide-like nitrogen), researchers must often use protected ureas or pre-formed enones (Atwal modification).[1]
Graphviz Diagram: Mechanism & Regioselectivity
The following diagram illustrates the bifurcation in pathways that leads to N1-preference.
Figure 1: Mechanistic bifurcation showing why standard Biginelli conditions favor N1-substitution over N3.
Protocol A: Optimized Direct Synthesis (Microwave Assisted)
Best for: Unsubstituted DHPMs or N1-substituted analogs.[1]
This protocol utilizes Ytterbium Triflate [Yb(OTf)3] , a reusable Lewis Acid catalyst that tolerates sensitive functional groups and accelerates the mechanism via coordination to the dicarbonyl oxygen.[1]
Reagents & Equipment[6][7][8]
-
Aldehyde: 1.0 mmol (e.g., Benzaldehyde)[1]
- -Keto Ester: 1.0 mmol (e.g., Ethyl acetoacetate)[1]
-
Urea/Thiourea: 1.2 mmol[1]
-
Catalyst: Yb(OTf)
(5 mol%)[1] -
Solvent: Ethanol (EtOH) or Solvent-free[1]
-
Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology
-
Charge: In a 10 mL microwave vial, combine the aldehyde (1.0 eq),
-keto ester (1.0 eq), and urea (1.2 eq). -
Catalyst Addition: Add Yb(OTf)
(0.05 eq).[1] If using solvent, add 2 mL EtOH.[1] -
Irradiation: Seal the vial. Heat to 100°C for 10–20 minutes (max power 150W).
-
Note: Conventional heating requires reflux for 4–12 hours.[1]
-
-
Work-up: Cool the mixture to room temperature. Pour onto crushed ice (20 g).
-
Isolation: The solid DHPM precipitates. Filter via vacuum filtration.
-
Purification: Recrystallize from hot ethanol.
Data: Catalyst Efficiency Comparison
| Catalyst | Conditions | Time | Yield (%) | Ref |
| HCl (Classic) | Reflux, EtOH | 18 h | 60–70% | [1] |
| Yb(OTf) | MW, Solvent-free | 10 min | 92% | [2] |
| TMSCl | DMF, RT | 24 h | 85–90% | [3] |
Protocol B: The Atwal Modification (Targeted N3-Synthesis)
Best for: Specifically obtaining N3-substituted DHPMs.[1]
Since direct Biginelli fails for N3-regiocontrol, the Atwal modification is the industry standard for this specific scaffold. It involves a 2-step sequence: condensation of an enone with a protected urea, followed by deprotection.[1]
Workflow Diagram: Atwal Modification
Figure 2: The Atwal Modification pathway ensures the N-substituent is placed at the N3 position by using pre-formed enones.
Detailed Methodology
Step 1: Synthesis of
-Unsaturated Ketone (Enone)[1]
-
Combine aldehyde (10 mmol) and
-keto ester (10 mmol) in toluene. -
Add catalytic piperidine (10 mol%) and acetic acid (10 mol%).
-
Reflux with a Dean-Stark trap to remove water.
-
Isolate the benzylidene derivative (Enone) by evaporation and recrystallization.[1]
Step 2: Condensation with N-Substituted Urea
Critical Note: Use an N-protected urea or isourea if simple alkyl ureas are too unreactive. For direct N3-alkyl targets, N-alkyl-O-methylisourea is often used.[1]
-
Reagents: Dissolve the Enone (from Step 1) and N-substituted urea (or O-methylisourea hydrogen sulfate) in DMF.
-
Base: Add NaHCO
(2.5 eq).[1] -
Reaction: Heat at 70°C for 4–8 hours.
-
Work-up: Quench with water, extract with EtOAc.
-
Result: This yields the 1,4-dihydropyrimidine (if using isourea).[1]
Step 3: Conversion to DHPM
If O-methylisourea was used:
-
Treat the intermediate with mild acid (HCl/THF) or cleavage agents (TMSI) to convert the methoxy-imidate group into the carbonyl (C=O).
-
This reveals the N3-substituted 3,4-dihydropyrimidin-2(1H)-one .[1]
Critical Analysis & Troubleshooting
Solvent Effects[1][2][6][7]
-
Protic Solvents (EtOH/MeOH): Stabilize the acyliminium intermediate, generally improving yields for the direct Biginelli.[1]
-
Aprotic Solvents (THF/DCM): Poor for direct Biginelli; often lead to Knoevenagel side-products without cyclization.[1]
Regioselective Alkylation (Post-Synthetic)
If you possess the unsubstituted DHPM and wish to alkylate it:
-
N3-Alkylation: Difficult to achieve exclusively. Treatment with base (NaH) and alkyl halide usually results in N1-alkylation or N1,N3-dialkylation .[1]
-
N1-Protection: To alkylate N3, one must first protect N1 (e.g., with an acetyl group, though this is labile) or rely on the subtle acidity difference (N3-H pKa ~11 vs N1-H pKa ~13 in some derivatives), but mixtures are common.[1] The Atwal method is superior for purity.
Oxidation to Pyrimidine-2,4-diones
To convert the DHPM to a fully aromatic pyrimidine derivative:
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO
/Al O .[1] -
Protocol: Treat DHPM (1 eq) with DDQ (1.2 eq) in refluxing THF for 2 hours. This yields the pyrimidin-2-one.[2][6][7][8][9]
References
-
Biginelli, P. (1893).[1][3][10] Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana.
-
Kappe, C. O. (2000).[1][11] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. [1]
-
Ryabukhin, S. V., et al. (2007).[1][6][11] N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane.[6] Synthesis.
-
Atwal, K. S., et al. (1987).[1] Synthesis of substituted 1,2,3,4-tetrahydropyrimidines. Journal of Organic Chemistry. [1]
-
Patil, A. D., et al. (1995).[1] The Batzelladines: Novel Polycyclic Guanidine Alkaloids. Journal of Organic Chemistry. (Demonstrates biological relevance of the scaffold). [1]
Sources
- 1. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction [mdpi.com]
- 2. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 3. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 7. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biginelli Reaction [organic-chemistry.org]
Application Note: High-Purity Isolation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione via Controlled Recrystallization
Executive Summary
This application note details the optimized purification protocol for 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione , a critical scaffold in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists such as Elagolix (Orilissa®).[1]
The synthesis of N3-arylated uracils often suffers from regioselectivity issues (N1 vs. N3 arylation) and contamination with unreacted 2-fluorophenyl isocyanate or urea derivatives.[1] While column chromatography is effective on a milligram scale, it is cost-prohibitive at the kilogram scale. This guide presents a scalable, thermodynamic control-based recrystallization process using an Ethanol:Water binary system, validated to achieve >99.5% HPLC purity.
Physicochemical Basis of Purification
The "Fluorine Effect" and Solubility
The target molecule features a polar uracil core fused with a lipophilic 2-fluorophenyl ring. This creates a "push-pull" solubility profile:
-
Uracil Core: High affinity for polar aprotic solvents (DMSO, DMF) and hydrogen-bond donors (Acetic Acid).[1]
-
Fluorophenyl Group: Provides limited lipophilicity, allowing solubility in hot alcohols but causing precipitation upon cooling or water addition.
Impurity Profile
The primary impurities targeted by this protocol are:
-
Regioisomers (N1-substituted): These disrupt the crystal lattice less effectively than the target N3-isomer, making them more soluble in the mother liquor.
-
Starting Materials (Anilines/Ureas): Significantly more soluble in organic solvents than the crystalline uracil product.
-
Inorganic Salts: If a metal-catalyzed coupling (e.g., Chan-Lam) was used, these are insoluble in the hot organic phase and removed via hot filtration.
Solubility Logic Diagram
The following diagram illustrates the decision matrix for solvent selection based on the impurity profile.
Caption: Solubility logic flow distinguishing between salt removal (hot filtration) and organic impurity removal (mother liquor retention).
Experimental Protocol
Materials
-
Crude Product: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (Assumed purity >85%).[1][2]
-
Solvent A: Ethanol (Absolute or 95%).[3]
-
Solvent B (Anti-solvent): Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.
Step-by-Step Procedure
Phase 1: Dissolution and Hot Filtration[3][4]
-
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Solvent Addition: Add 80 mL of Ethanol (8 vol).
-
Note: If the solid does not dissolve at reflux, incrementally add Ethanol up to 12 vol. If still insoluble, consider Acetic Acid (see Section 5).
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 30 minutes. Ensure full dissolution of the organic component.
-
Hot Filtration: While maintaining the temperature >70°C, filter the solution through a pre-heated Büchner funnel (or a glass frit) to remove insoluble inorganic salts or catalyst residues (Palladium/Copper).
-
Critical: Pre-heating the funnel prevents premature crystallization on the filter paper.[4]
-
Phase 2: Controlled Crystallization[1]
-
Reheat: Return the filtrate to the flask and bring back to a gentle boil.
-
Anti-Solvent Addition: Slowly add Deionized Water (approx. 20-30 mL) dropwise via an addition funnel until a persistent turbidity (cloud point) is just observed.[1]
-
Clarification: Add 2-5 mL of Ethanol to clear the turbidity.
-
Cooling Ramp: Turn off the heat source. Allow the flask to cool to room temperature on the stir plate (approx. 20°C) over 2 hours.
-
Ice Bath: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
Phase 3: Isolation and Drying[8][9]
-
Filtration: Collect the crystals via vacuum filtration.[3][4]
-
Wash: Wash the filter cake with 20 mL of a cold Ethanol:Water (1:1) mixture.
-
Warning: Do not use pure ethanol for washing, as it may re-dissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours to remove residual solvent.
Process Control & Validation
To ensure the protocol meets "Drug Development" standards, the following data points must be verified.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18, ACN/Water) | > 99.0% Area | Regulatory requirement for intermediates.[1] |
| Regioisomer | 1H-NMR (DMSO-d6) | Not Detected | N1-isomer has distinct chemical shifts.[1] |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | ICH Q3C guidelines.[1] |
| Loss on Drying | Gravimetric | < 0.5% w/w | Ensures accurate yield calculation. |
| Appearance | Visual | White/Off-white Crystalline | Colored impurities indicate oxidation products.[1] |
Workflow Diagram
Caption: Operational workflow for the recrystallization of 3-(2-fluorophenyl)uracil.
Troubleshooting & Optimization
"Oiling Out"
If the product separates as an oil rather than crystals upon water addition:
-
Cause: The water concentration is too high, or the temperature dropped too quickly.
-
Remedy: Reheat to reflux to dissolve the oil. Add a small amount of Ethanol.[3][5][6][7][10] Seed the solution with a pure crystal of the target compound at 40-50°C.[1]
Low Yield (<60%)
-
Cause: Product is too soluble in the Ethanol/Water mix.
-
Remedy: Increase the ratio of Water (Anti-solvent) in the final cooling stage, or concentrate the mother liquor to half volume and repeat cooling (Second Crop).
Alternative Solvent System (Acetic Acid)
For extremely impure batches (>15% impurities), replace Ethanol with Glacial Acetic Acid .
-
Dissolve in minimum hot Acetic Acid.
-
Add Water to induce crystallization.[6]
-
Note: Acetic acid is harder to remove during drying; ensure prolonged vacuum drying.
References
-
Neurocrine Biosciences, Inc. (2005). Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. WO2005007165A1. Link
-
Chen, J., et al. (2021). Preparation method of elagolix intermediate. CN112538058A. Link
-
Cayman Chemical. (2024).[11] Uracil Product Information & Solubility Data. Link
-
Sigma-Aldrich. (2024).[1] Solvent Miscibility and Polarity Table. Link
-
MIT OpenCourseWare. (2024). Two-Solvent Recrystallization Guide. Link
Sources
- 1. elagolix synthesis - chemicalbook [chemicalbook.com]
- 2. WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof - Google Patents [patents.google.com]
- 3. athabascau.ca [athabascau.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. scispace.com [scispace.com]
- 10. toku-e.com [toku-e.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Analytical Methods for 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate in pharmaceutical research and development. In the absence of established public monographs for this specific entity, this guide synthesizes first-principle analytical techniques and draws parallels from structurally related N-substituted pyrimidines and fluorinated aromatic compounds.[1][2][3] It details a suite of protocols covering structural identification, chromatographic purity and impurity profiling, quantitative assay, and residual solvent analysis. Each protocol is designed to be self-validating in accordance with ICH Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[4][5][6][7] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a rigorous framework for quality control and characterization.
Introduction and Compound Overview
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione belongs to the N-substituted uracil family, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and antitumor properties.[2] The molecule integrates a pyrimidine-2,4-dione (uracil) core with a 2-fluorophenyl substituent at the N3 position. The presence of the fluorophenyl moiety can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions.
Accurate and precise analytical methods are paramount for ensuring the identity, purity, and quality of such a compound throughout the drug development lifecycle. These methods form the bedrock of regulatory submissions and guarantee the safety and efficacy of potential drug candidates derived from this intermediate.
Part I: Structural Identification and Confirmation
The primary objective is to unequivocally confirm the chemical structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. A combination of spectroscopic techniques is essential for a complete and unambiguous assignment.
2.1. Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of the analyte, confirming its elemental composition and substructural elements.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Rationale: ESI is a soft ionization technique suitable for polar heterocyclic compounds, minimizing in-source fragmentation and preserving the molecular ion. High-resolution MS allows for accurate mass measurement, enabling the determination of the molecular formula.
-
Expected Results: The primary ion observed in positive mode would be the protonated molecule [M+H]⁺. The fragmentation pattern of pyrimidine derivatives often involves characteristic losses of functional groups like C=O or cleavage of the pyrimidine ring itself.[8][9][10]
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Acquisition Mode: Full scan from m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of C₁₀H₇FN₂O₂. Perform MS/MS fragmentation to elucidate characteristic fragmentation pathways.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Will confirm the number and connectivity of protons, including the characteristic doublets of the pyrimidine ring and the multiplets of the fluorophenyl group.
-
¹³C NMR: Will identify all unique carbon environments in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.[11] The chemical shift provides information about the electronic environment of the fluorine, and its coupling to adjacent protons (H-F coupling) confirms its position on the phenyl ring.[12][13][14]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds.[15][16]
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information on the functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Expected Bands: Characteristic absorption bands for N-H stretching (around 3100-3200 cm⁻¹), C=O stretching (two distinct bands for the dione carbonyls, typically 1650-1750 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and aromatic C-H and C=C stretching.[15][17][18]
Part II: Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity.[3]
3.1. Proposed HPLC-UV Method
A reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for separating moderately polar organic molecules.
-
Rationale for Column Choice: A C18 column is a robust starting point. However, due to the presence of the fluorine atom, a column with alternative selectivity, such as a Pentafluorophenyl (PFP) or a FluoroPhenyl phase, could offer enhanced resolution for closely related impurities.[19][20] These phases provide multiple retention mechanisms including hydrophobic, dipole-dipole, and π-π interactions, which can be particularly effective for separating halogenated aromatic compounds.[19][20]
Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A time-based gradient is recommended to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by PDA scan, likely around 254-270 nm) and a secondary, lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the maximum.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. Identify and quantify any impurities relative to the main peak.
3.2. Method Validation (ICH Q2(R1) Framework)
The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[4][5][6][7]
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from potential degradation products and impurities.[3]
-
Linearity: Analyze a series of solutions with known concentrations (at least five levels) to confirm that the peak area response is directly proportional to the concentration. A correlation coefficient (R²) of ≥ 0.999 is expected.[1]
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Table 1: Illustrative HPLC Method Parameters and Validation Targets
| Parameter | Recommended Condition/Target | Rationale |
| Column | C18 or Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm | C18 for general use; PFP for alternative selectivity with fluorinated compounds. |
| Mobile Phase | A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Provides good peak shape and is MS-compatible. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Detection | PDA at 254 nm | Allows for peak purity assessment and selection of optimal wavelength. |
| Linearity (R²) | ≥ 0.999 | Confirms a proportional response for quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Ensures the measured value is close to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. |
Part III: Quantitative Assay
The validated HPLC method described above can be used for the quantitative assay of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. The assay determines the exact amount of the active substance in a sample.
Protocol: Quantitative Assay by HPLC
-
Standard Preparation: Prepare a reference standard solution of known concentration (e.g., 0.5 mg/mL) by accurately weighing a well-characterized reference material.
-
Sample Preparation: Prepare the sample solution at a concentration as close as possible to the standard solution.
-
Analysis: Inject the standard and sample solutions (multiple replicates, e.g., n=3 for sample, n=5 for standard) into the HPLC system using the validated method.
-
Calculation: Calculate the concentration of the analyte in the sample by comparing the average peak area of the sample to the average peak area of the reference standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. sphinxsai.com [sphinxsai.com]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 17. dspace-api.ysu.am [dspace-api.ysu.am]
- 18. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Evaluation of Anticancer Activity of Novel Pyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases and various therapeutic agents. Its derivatives, particularly the pyrimidine-2,4(1H,3H)-dione (uracil) core, are of significant interest in the discovery of novel anticancer agents. These compounds have been shown to exhibit a wide range of antitumor activities through diverse mechanisms of action. This guide provides an in-depth overview and detailed protocols for the preclinical evaluation of novel pyrimidine-2,4(1H,3H)-dione derivatives, using a hypothetical compound, 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione , as a representative example for structuring the experimental workflow.
Introduction: The Pyrimidine-2,4(1H,3H)-dione Scaffold in Oncology
The pyrimidine-2,4(1H,3H)-dione scaffold is a cornerstone in the development of anticancer therapeutics. The foundational drug, 5-fluorouracil (5-FU), a pyrimidine analog, has been a mainstay in chemotherapy for decades. Modern drug discovery efforts focus on modifying this core structure to enhance efficacy, selectivity, and overcome resistance. Strategic substitutions at various positions of the pyrimidine ring can modulate the compound's pharmacological properties, including cellular uptake, target binding affinity, and mechanism of action.[1]
Recent research has explored a multitude of pyrimidine-based derivatives, including those hybridized with other heterocyclic moieties, which have demonstrated potent cytotoxicity against various cancer cell lines.[1] The mechanisms of action for these derivatives are often multifaceted, encompassing apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1]
Potential Mechanisms of Anticancer Activity
The anticancer effects of pyrimidine-2,4(1H,3H)-dione derivatives can be attributed to several mechanisms. Understanding these is crucial for designing relevant screening assays.
-
Induction of Apoptosis: Many pyrimidine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the increased production of reactive oxygen species (ROS), which leads to DNA damage and activation of signaling cascades like the JNK pathway, ultimately culminating in apoptosis.[1]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase). This prevents the cells from dividing and can lead to senescence or apoptosis.[2]
-
Enzyme Inhibition: Pyrimidine derivatives can be designed to target and inhibit specific enzymes that are crucial for cancer cell survival and proliferation. A key target is thymidylate synthase (TS), an enzyme essential for DNA biosynthesis.[3] Other targeted enzymes include protein kinases like EGFR and CDKs, which are often dysregulated in cancer.[4][5]
In Vitro Evaluation of Anticancer Activity: A Step-by-Step Approach
The following protocols provide a general framework for the initial in vitro screening of novel pyrimidine-2,4(1H,3H)-dione derivatives.
Cell Viability and Cytotoxicity Assessment
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3][7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Representative IC50 Values of Various Pyrimidine-2,4(1H,3H)-dione Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative (1n) | HCT 116 (Colon) | 1.98 ± 0.69 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (1n) | MCF-7 (Breast) | 2.18 ± 0.93 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (2j) | HCT 116 (Colon) | 1.48 ± 0.86 | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | MCF-7 (Breast) | 0.66 ± 0.05 | [9] |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | HCT116 (Colon) | 2.76 ± 0.06 | [9] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (5d) | A549 (Lung) | 3.0 | [10] |
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Diagram 1: General Workflow for In Vitro Anticancer Evaluation
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Cell Cycle Analysis
To investigate the effect of the compound on cell cycle progression, PI staining of DNA followed by flow cytometry is employed.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram 2: Simplified Apoptosis Signaling Pathway
Caption: A simplified representation of the intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
The pyrimidine-2,4(1H,3H)-dione scaffold remains a highly valuable template for the design of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of new derivatives. Promising compounds identified through this workflow should be further investigated for their detailed mechanism of action, including target identification and validation through techniques like Western blotting for key signaling proteins. Ultimately, compounds with significant in vitro activity and a well-defined mechanism of action can be advanced to in vivo animal models to assess their therapeutic potential.
References
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Preprints.org.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023, September 15). MDPI. [Link]
-
Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021, February 2). Research Journal of Chemistry and Environment. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). MDPI. [Link]
-
Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). MDPI. [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2019, March 3). MDPI. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022, January 18). ACS Publications. [Link]
-
A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives. (2025, August 10). ResearchGate. [Link]
-
Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors. (2024, August 28). National Institutes of Health. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). National Institutes of Health. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. [Link]
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). National Institutes of Health. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). National Institutes of Health. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022, July 12). National Institutes of Health. [Link]
-
Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (n.d.). RSC Publishing. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021, January 22). RSC Publishing. [Link]
-
Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2021, February 28). MDPI. [Link]
-
Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. (n.d.). ResearchGate. [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). National Institutes of Health. [Link]
-
Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][11][12]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][11][12]triazolo[3,4-b][1][8][12]thiadiazoles. (n.d.). ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note: Advanced Characterization and Screening of Fluorinated Pyrimidine-2,4-dione Herbicides
Executive Summary
Fluorinated pyrimidine-2,4-diones (commonly referred to as uracil herbicides) represent a critical class of Protoporphyrinogen Oxidase (PPO) inhibitors . By incorporating fluorine moieties—specifically trifluoromethyl (
This application note provides a comprehensive technical guide for researchers developing next-generation PPO inhibitors. It details the molecular mechanism of action, Structure-Activity Relationship (SAR) logic, and validated protocols for synthesis, in vitro enzymatic screening, and whole-plant bioassays.
Mechanism of Action: PPO Inhibition
The herbicidal efficacy of pyrimidine-2,4-diones stems from the inhibition of Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4) , the last common enzyme in the heme and chlorophyll biosynthetic pathway.
The Lethal Pathway
-
Inhibition: The herbicide binds to the PPO active site (plastidic and mitochondrial), preventing the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1]
-
Accumulation & Leakage: Substrate (Protogen IX) accumulates and leaks from the plastid/mitochondria into the cytoplasm.
-
Uncontrolled Oxidation: Cytoplasmic peroxidases oxidize Protogen IX into Proto IX.
-
Photodynamic Stress: In the presence of light, Proto IX generates singlet oxygen (
). -
Cell Death: Singlet oxygen initiates rapid lipid peroxidation of cell membranes, leading to electrolyte leakage, desiccation, and necrosis.
Pathway Visualization
Figure 1: Mechanism of Action for PPO-inhibiting herbicides.[1][2][3][4][5] Inhibition leads to cytoplasmic accumulation of photosensitive Protoporphyrin IX.[1]
Structure-Activity Relationship (SAR)
Optimizing the pyrimidine-2,4-dione scaffold requires precise modifications. The table below summarizes the impact of key substituents based on recent literature [1, 2].
| Position | Substituent | Effect on Herbicidal Activity | Mechanistic Insight |
| N1 | Methyl ( | Critical | Essential for fitting into the hydrophobic pocket of PPO. Bulky groups reduce activity. |
| C3 | Substituted Phenyl | High | The phenyl ring often requires ortho-F/Cl and meta-substituents (e.g., |
| C6 | Trifluoromethyl ( | Essential | Provides strong electron-withdrawing character; enhances metabolic stability and lipophilicity. |
| C2/C4 | Carbonyl ( | Fixed | Required for hydrogen bonding with Arg98 in the active site. |
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-3-aryl-6-(trifluoromethyl)pyrimidine-2,4-diones
Objective: To synthesize a core fluorinated scaffold for screening.
Reagents:
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Aryl isocyanate (fluorinated)
-
Sodium hydride (NaH, 60% dispersion)
-
Solvent: Anhydrous DMF or THF
Workflow:
-
Nucleophilic Addition: Dissolve ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq) in anhydrous THF. Cool to 0°C.
-
Base Activation: Add NaH (1.2 eq) slowly. Stir for 30 min to generate the anion.
-
Coupling: Add the specific aryl isocyanate (1.0 eq) dropwise. The reaction typically proceeds via a urea intermediate.
-
Cyclization: Heat the mixture to reflux (60–80°C) for 4–6 hours. The intramolecular condensation yields the pyrimidine-2,4-dione ring.
-
Methylation (if required): If the N1 position is unsubstituted, react with iodomethane (
) and in DMF at room temperature. -
Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
Protocol B: In Vitro PPO Inhibition Assay (Fluorescence)
Objective: Determine the
Principle: Measures the rate of Proto IX formation by monitoring fluorescence (Ex: 410 nm, Em: 630 nm).
Materials:
-
Enzyme: Recombinant N. tabacum PPO (expressed in E. coli).
-
Substrate: Protoporphyrinogen IX (prepared freshly by reducing Proto IX with sodium amalgam).
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.
-
Standard: Saflufenacil or Flumioxazin (Positive Control).
Step-by-Step:
-
Preparation: Dilute herbicide stocks in DMSO. Final DMSO concentration in assay must be <1%.
-
Incubation: Mix 180 µL Assay Buffer and 10 µL Enzyme solution. Add 5 µL inhibitor solution. Incubate at 30°C for 10 mins.
-
Initiation: Add 5 µL Protogen IX substrate (final conc. ~2 µM).
-
Measurement: Monitor fluorescence kinetically for 10–15 minutes at 30°C using a microplate reader.
-
Analysis: Calculate the slope (reaction rate) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine
.
Protocol C: Whole-Plant Greenhouse Bioassay
Objective: Evaluate pre-emergence (PRE) and post-emergence (POST) efficacy.
Test Species:
-
Amaranthus retroflexus (Redroot pigweed) - Key dicot target.
-
Digitaria sanguinalis (Large crabgrass) - Monocot target.
-
Glycine max (Soybean) - Crop safety check.
Procedure:
-
Planting: Sow seeds in 10-cm pots containing sandy loam soil.
-
Application:
-
PRE: Spray soil surface immediately after sowing.
-
POST: Spray when weeds reach 2–4 leaf stage.
-
-
Sprayer Settings: Calibrate track sprayer to deliver 200 L/ha at 200 kPa.
-
Dosage: Screen at logarithmic rates: 0, 6.25, 12.5, 25, 50, 100, 200 g ai/ha.
-
Adjuvant: For POST, include 0.25% v/v non-ionic surfactant (NIS) or 1% MSO to enhance uptake.
-
Scoring: Evaluate visual injury 14 and 21 days after treatment (DAT) on a scale of 0 (no effect) to 100 (complete death).
Experimental Workflow Diagram
Figure 2: Screening cascade for novel fluorinated pyrimidine-2,4-dione herbicides.
References
-
Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 2017.[2][6]
-
Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl-pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 2016.[3]
-
A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 2019.
-
Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides. Weed Technology, 2017.
Sources
- 1. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Challenges of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling solubility issues associated with 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. As a molecule with a planar, heterocyclic core and aromatic substituents, it is characteristic of many modern small-molecule drug candidates that exhibit poor aqueous solubility. This document offers a structured approach to understanding and overcoming these challenges to ensure experimental success.
Physicochemical Profile and Solubility Expectations
Understanding the inherent physicochemical properties of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is the first step in predicting its behavior in various solvents. While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure—a uracil core N-substituted with a 2-fluorophenyl group.
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~222.18 g/mol | Moderate molecular weight, typical for drug-like molecules. |
| logP (Lipophilicity) | 1.0 - 2.5 | Indicates moderate lipophilicity, suggesting poor solubility in water and good solubility in organic solvents.[1] |
| Aqueous Solubility | Low (Predicted <0.1 mg/mL) | The compound is expected to be poorly soluble in aqueous buffers and cell culture media.[2] |
| Hydrogen Bond Donors | 1 (from the N-H group) | The N-H group can participate in hydrogen bonding, which is crucial for interactions with both water and organic solvents.[3] |
| Hydrogen Bond Acceptors | 4 (2x C=O, 1x N, 1x F) | Multiple acceptor sites can interact with protic solvents.[4] |
| pKa (Acidic) | 8.0 - 9.0 (N-H proton) | The N-H proton is weakly acidic. Solubility may increase in alkaline (high pH) conditions where the molecule can be deprotonated to form a more soluble salt.[5] |
Causality Behind Expected Poor Solubility: The molecule's pyrimidine-dione core is flat and capable of strong intermolecular π-π stacking and hydrogen bonding in its solid, crystalline state. These forces create a high lattice energy that must be overcome by the solvent. While polar groups are present, the nonpolar surface area of the phenyl ring contributes to its overall lipophilicity, limiting its interaction with water.[3]
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the handling and use of this compound.
Q1: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: Anhydrous or high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions (e.g., 10-50 mM).[6]
-
Expertise & Rationale: DMSO is a powerful, polar aprotic solvent that is highly effective at disrupting the crystal lattice of organic compounds. It can solvate both polar and nonpolar parts of the molecule. For many pyrimidine derivatives, maximum solubility is achieved in DMSO. Alternative aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be tested if DMSO is not suitable for a specific experimental system.[7]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What is happening and how can I fix it?
Answer: This is the most common solubility issue, known as "crashing out." It occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous medium. When the DMSO stock is diluted, the concentration of the organic solvent drops dramatically, and the aqueous buffer acts as an "anti-solvent," causing the compound to precipitate.[8]
-
Expertise & Rationale: This phenomenon is a result of supersaturation. The compound is temporarily dissolved at a concentration far above its thermodynamic solubility limit in the mixed aqueous/DMSO solvent system. Over time, it equilibrates by precipitating out of the solution.[9]
-
Solutions:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.[7]
-
Optimize the Dilution Protocol: Do not dilute the stock in a single step. Perform serial dilutions and add the stock solution to your final buffer/media dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively.[10]
-
Maintain a Minimum Co-solvent Level: For cell-based assays, ensure the final DMSO concentration is as high as tolerable without causing toxicity (typically ≤0.5%).[11] For biochemical assays, a higher final DMSO concentration (e.g., 1-5%) may be acceptable and can help maintain solubility.
-
Use a Co-solvent System: In some cases, using a mixture of solvents can improve solubility.[12] For example, a stock could be prepared in DMSO and then diluted into a buffer containing a small percentage of a less toxic co-solvent like PEG400 or ethanol.[7]
-
Q3: Can I use heating or sonication to dissolve the compound?
Answer: Yes, gentle heating (e.g., to 37°C) and sonication are standard techniques to aid dissolution, particularly for preparing the initial stock solution in an organic solvent like DMSO.[6][7]
-
Expertise & Rationale: Applying energy in the form of heat or sound waves helps to break the intermolecular bonds in the crystal lattice, accelerating the dissolution process. However, it is crucial to be cautious. Prolonged or excessive heating can lead to compound degradation. After dissolving with heat, always allow the solution to return to room temperature to ensure the compound does not precipitate back out (indicating a supersaturated solution).
Q4: How does pH affect the solubility of this compound?
Answer: Based on its predicted pKa of ~8.0-9.0, the compound is a weak acid. Therefore, its solubility is expected to increase in alkaline (basic) conditions (pH > 9).[5]
-
Expertise & Rationale: At a pH above its pKa, the N-H proton on the pyrimidine ring will be removed, forming an anionic salt. This charged species is significantly more polar and, therefore, more soluble in water than the neutral molecule.[13] If your experimental system can tolerate it, adjusting the pH of your aqueous buffer to be 1-2 units above the pKa can dramatically improve solubility. Conversely, solubility will be lowest in acidic to neutral pH.
Troubleshooting Guide
Use this guide to diagnose and solve specific solubility problems you encounter in the lab.
| Observation | Probable Cause | Recommended Solution(s) |
| Powder does not dissolve in DMSO stock. | Insufficient solvent volume or low intrinsic solubility. | 1. Increase the volume of DMSO to lower the concentration. 2. Use gentle warming (37°C) or sonication to aid dissolution.[7] 3. If it still fails, test an alternative solvent like DMF or NMP. |
| Stock solution is clear at first but forms crystals after storage (e.g., at -20°C). | The compound has precipitated out due to freeze-thaw cycles or storage at a concentration above its solubility limit at that temperature. | 1. Before each use, warm the stock solution to room temperature or 37°C and vortex thoroughly to re-dissolve any precipitate.[9] 2. Prepare a less concentrated stock solution. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11] |
| Assay results are highly variable or not reproducible. | The compound may be precipitating in the assay plate, leading to inconsistent effective concentrations. | 1. Visually inspect assay plates under a microscope for signs of precipitate. 2. Re-evaluate the final assay concentration and the final percentage of DMSO. 3. Implement a more robust dilution protocol (see FAQ Q2).[10] |
| No biological activity is observed, even at high concentrations. | The compound may not be soluble enough in the final assay medium to reach a therapeutically relevant concentration. | 1. Confirm the compound is fully dissolved in the final assay medium. 2. Consider using formulation aids like cyclodextrins or surfactants if compatible with your assay system.[14] 3. Measure the kinetic solubility of the compound in your specific assay buffer to determine its actual solubility limit.[9] |
Systematic Troubleshooting Workflow
This diagram outlines a logical sequence of steps to address solubility issues systematically.
Caption: A decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a high-concentration stock solution.
-
Pre-calculation: Calculate the mass of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione required.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example (for 1 mL of 10 mM stock): 0.010 mol/L × 0.001 L × 222.18 g/mol × 1000 = 2.22 mg
-
-
Weighing: Carefully weigh the calculated amount of the compound using a calibrated analytical balance.
-
Dissolution: a. Transfer the weighed powder into a sterile, appropriate-sized vial (e.g., a 1.5 mL amber glass vial). b. Add the calculated volume of anhydrous DMSO (e.g., 1 mL). c. Tightly cap the vial and vortex thoroughly for 1-2 minutes. d. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it in a 37°C water bath for 5 minutes, followed by vortexing.[6]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Workflow for Stock Solution Preparation and Dilution
Caption: Standard workflow for preparing and diluting compound solutions.
References
-
Manhas, A., & Pathak, K. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
- Al-Malki, J., et al. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. International Journal of Chemical and Biochemical Sciences.
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities in Water of Uracil and Its Halogenated Derivatives. Retrieved from [Link]
- El-Nassan, H. B. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
-
Cheméo. (n.d.). Chemical Properties of 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1). Retrieved from [Link]
- LGC Standards. (n.d.). Pyrimidine-2,4(1H,3H)-dione (Uracil).
- ChemRxiv. (2024).
- Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
- MDPI. (2023).
-
PubMed. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Retrieved from [Link]
- Mal, S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm.
-
Pharmaffiliates. (n.d.). Trifluridine - Impurity B (Freebase). Retrieved from [Link]
- MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
- ResearchGate. (n.d.). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity.
- RSC Publishing. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- PMC. (n.d.).
- ResearchGate. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
- MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry as Potential Antioxidants and Inhibitors of Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
degradation pathways of pyrimidine-2,4-dione derivatives
Technical Support Center: Pyrimidine-2,4-dione (Uracil) Derivatives Stability
Current Status: Operational Ticket Focus: Degradation Pathways & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for pyrimidine-2,4-dione derivatives. Whether you are working with the endogenous nucleobase Uracil , the chemotherapeutic 5-Fluorouracil (5-FU) , or the DNA constituent Thymine , you are dealing with a scaffold that is deceptively stable in isolation but highly reactive under specific stress conditions.
This guide moves beyond generic advice. We treat your stability issues as "tickets" that require mechanistic root-cause analysis.
Module 1: Hydrolytic Instability (The Ring Opening)
Ticket #101: "My analyte signal is disappearing in alkaline formulations."
The Mechanism: The pyrimidine-2,4-dione ring is an amide-like structure (lactam). While resistant to mild acid, it is susceptible to nucleophilic attack in alkaline conditions (pH > 10). The hydroxide ion attacks the C4 or C2 position, leading to ring opening.
-
Pathway: Nucleophilic attack
Tetrahedral intermediate Ring cleavage Formation of ureido-acids (e.g., -ureidopropionic acid) Final hydrolysis to ammonia, CO₂, and -alanine.
Diagnostic Protocol (Self-Validating):
-
The pH-Stat Test: Incubate your derivative at pH 11.0 (0.1 N NaOH) at 40°C.
-
UV Shift Check: Monitor the UV absorbance at 260 nm. A rapid decrease in absorbance (hypochromicity) confirms loss of the aromatic ring system.
-
Reversibility Check: Acidify a specific aliquot back to pH 1.0. Some ring-opened intermediates (ureido-acids) may recyclize, restoring the peak. If the peak does not return, the degradation has proceeded to terminal fragmentation (urea/
-alanine).
FAQ:
-
Q: Is 5-FU more stable than Uracil in base?
-
A: No.[1] The electron-withdrawing fluorine at C5 increases the electrophilicity of C4, potentially accelerating nucleophilic attack compared to unsubstituted uracil.
-
Module 2: Oxidative Stress (The C5=C6 Vulnerability)
Ticket #102: "I see unknown polar impurities eluting before the main peak."
The Mechanism:
The C5=C6 double bond is the "soft spot" for radical attack. Hydroxyl radicals (
-
Pathway:
OH attack at C5/C6 5,6-dihydroxy-5,6-dihydrouracil (Uracil Glycols). -
Secondary Degradation: These glycols are unstable. They dehydrate or rearrange to form Isobarbituric acid or cleave to form N-formyl-5-hydroxyhydantoin .
Diagnostic Protocol:
-
Peroxide Spiking: Intentionally spike your sample with 0.3% hydrogen peroxide (
). -
LC-MS Confirmation: Look for a Mass Shift of +34 Da (addition of two -OH groups) or +16 Da (monohydroxylation) relative to the parent.
-
Excipient Screen: If these peaks appear in formulation but not API, test your excipients for peroxide value (PV).
Module 3: Photochemical Artifacts (Dimerization)
Ticket #103: "My standard curve is non-linear after leaving samples on the bench."
The Mechanism: Pyrimidine derivatives absorb UV light (max ~260 nm). In solution, this energy drives a [2+2] cycloaddition between two adjacent pyrimidine rings.
-
Pathway: Excited Triplet State
Cyclobutane Pyrimidine Dimer (CPD). -
Side Reaction: Photohydration (addition of water across C5=C6) occurs in aqueous media, forming 6-hydroxy-5,6-dihydrouracil.
Diagnostic Protocol:
-
Actinometry Control: Compare samples stored in amber vs. clear glass.
-
Thermal Reversal: Heat the "degraded" sample to 80°C for 30 minutes. Photohydrates often dehydrate back to the parent uracil, restoring the original peak area. This confirms the impurity was a photohydrate, not a permanent oxidant.
Module 4: Biological Degradation (The DPD Pathway)
Ticket #104: "In-vivo clearance is faster than predicted."
The Mechanism: In biological systems (and cell-based assays), degradation is enzymatic, driven by Dihydropyrimidine Dehydrogenase (DPD) .[2][3] This is the rate-limiting step in the catabolism of 5-FU and Uracil.
-
Pathway: Uracil
Dihydrouracil -Ureidopropionate -Alanine + + .
Relevance: Deficiency in DPD leads to severe toxicity in patients treated with 5-FU because the drug is not cleared (degraded) effectively.
Troubleshooting Matrix
| Observation | Probable Cause | Verification Step |
| Loss of UV Absorbance | Ring Opening (Hydrolysis) | Check pH > 10. Acidify to attempt recyclization. |
| New Early Eluting Peaks | Oxidation (Glycol formation) | Test excipients for peroxides; Check M+34 peaks in LC-MS. |
| Peak Broadening / Tailing | Tautomerism (Lactam-Lactim) | Ensure Mobile Phase pH is buffered (pH 3-4 recommended). |
| "Ghost" Peaks that vanish on heating | Photohydration | Heat sample to 80°C; re-inject. |
| Rapid Clearance in Plasma | DPD Enzymatic Activity | Add DPD inhibitor (e.g., Eniluracil) to sample matrix immediately upon collection. |
Visualizing the Pathways
The following diagram maps the chemical stability profile of the Pyrimidine-2,4-dione core.
Caption: Chemical degradation map showing the three primary stress pathways: Hydrolysis (Red), Oxidation (Yellow), and Photolysis (Green).
References
-
Mechanism of Uracil Photohydration. Title: A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate.[4] Source: Journal of the American Chemical Society (via NIH). Link:[Link]
-
Oxidative Degradation Pathways. Title: The radiolysis of uracil in oxygenated aqueous solutions. Source: Journal of the Chemical Society, Perkin Transactions 2. Link:[Link][5][6][7]
-
Hydrolytic Ring Opening. Title: On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.[8] Source: Journal of Biological Chemistry.[8][9] Link:[Link]
-
Biological Catabolism (DPD Pathway). Title: Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Source: ResearchGate / Clinical Biochemistry. Link:[Link]
Sources
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radiolysis of uracil in oxygenated aqueous solutions. A study by product analysis and pulse radiolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Template-assisted photodimerization of N-unprotected uracil derivatives: selective formation of the cis–syn photodimer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Organic Compounds
Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Detection, and Separation of Fluorinated Analytes
Welcome to the Fluorine Chemistry Support Hub
If you are here, you have likely encountered the "Fluorine Effect." You added fluorine to improve metabolic stability or lipophilicity, but now your standard purification protocols are failing. Fluorine is not just "another halogen"—it is the most electronegative element with a small atomic radius, creating C-F bonds that are short, strong, and electrostatically unique.
This guide addresses the three most common support tickets we receive: invisibility (detection issues), inseparability (isomers/retention), and solubility (handling the "fluorous" phase).
Ticket #01: "I can't see my compound on the HPLC."
User Report: I synthesized a fluorinated aliphatic chain. The mass spec confirms it’s there, but my UV trace at 254 nm is flat. How do I purify what I can't see?
Diagnosis: The C-F bond is an "optical black hole" in standard UV detection. Unlike C=C or C=O bonds, the C-F bond has very low polarizability and its absorption maximum is deep in the vacuum UV range (<190 nm). If your molecule lacks an aromatic chromophore, it will be invisible to a standard Diode Array Detector (DAD).
Troubleshooting Protocol:
-
Switch Detectors (The "Universal" Approach): Do not rely on UV. You must detect mass or light scattering.
-
ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric fluorinated compounds. It detects any non-volatile analyte.
-
CAD (Charged Aerosol Detector): Similar to ELSD but often more sensitive for low-concentration impurities.
-
RI (Refractive Index): Useful for isocratic preparative runs but fails with gradients.
-
-
Derivatization (If UV is mandatory): If you lack universal detectors, you must chemically attach a "flag."
Decision Matrix: Choosing the Right Detector
Figure 1: Decision tree for selecting the appropriate detector based on analyte physicochemical properties.
Ticket #02: "My fluorinated isomers are co-eluting on C18."
User Report: I have a mixture of regioisomers (ortho/meta/para-fluorinated aromatics). On my standard C18 column, they come out as one broad blob. What am I doing wrong?
Diagnosis: Standard C18 columns rely on hydrophobic interactions. Fluorine atoms are hydrophobic, but they are also electron-withdrawing and create strong dipoles. C18 phases cannot discriminate between the subtle dipole differences of fluorinated isomers.
The Solution: The PFP (Pentafluorophenyl) Stationary Phase You need a "Fluorinated" stationary phase.[3] PFP columns consist of a propyl-pentafluorophenyl ring bonded to silica. They offer three distinct interaction mechanisms that C18 lacks [2, 3]:
- Interactions: The electron-deficient PFP ring interacts strongly with electron-rich analytes.
-
Dipole-Dipole: The C-F bonds on the column interact with dipoles on your analyte.
-
Shape Selectivity (Steric): The rigid PFP ring can distinguish between bulky isomers (e.g., ortho vs. para) better than flexible alkyl chains.
Experimental Protocol: PFP Screening
| Parameter | Recommendation | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation ensures consistent ionization state. |
| Mobile Phase B | Methanol (MeOH) | Critical: MeOH promotes |
| Gradient | Shallow (e.g., 5% to 40% B over 20 min) | Fluorinated compounds often elute earlier than non-fluorinated analogs; rapid gradients miss them. |
| Temperature | 35°C - 40°C | Slightly elevated temp improves mass transfer for rigid fluorinated molecules. |
Ticket #03: "How do I use Fluorous Solid Phase Extraction (F-SPE)?"
User Report: I used a perfluorooctyl tag for my synthesis. I bought F-SPE cartridges to purify it, but my product eluted immediately with the impurities. How do I fix the retention?
Diagnosis: F-SPE works on the principle of "Fluorophilic vs. Fluorophobic."[4][5] If your product eluted immediately, you likely used a solvent that was too "strong" (fluorophilic) during the loading step, or your tag is not fluorine-heavy enough (needs >60% fluorine by weight for ideal retention) [4].
The "Fluorophobic-to-Fluorophilic" Gradient Protocol To separate a fluorous-tagged molecule from non-fluorous organic impurities, you must switch solvent polarity relative to fluorine, not just polarity relative to silica.
Step-by-Step Workflow:
-
Conditioning: Flush cartridge with DMF or MeOH.[5]
-
Loading (The Critical Step): Dissolve sample in a Fluorophobic solvent.[5]
-
Recommended: 70-80% MeOH in Water, or DMF.[5]
-
Why? Organic impurities love this solvent and will pass through. The Fluorous tag hates it and sticks to the Fluorous silica.
-
-
Washing: Wash with 80% MeOH/Water.
-
Result: Non-fluorous impurities elute.[5] Fluorous product stays on column.
-
-
Elution: Switch to a Fluorophilic solvent.
-
Recommended: 100% MeOH, THF, or Acetone.
-
Result: The solvent is now "friendly" enough to desorb the fluorous tag. The product elutes pure.
-
Figure 2: The F-SPE "Catch-and-Release" mechanism. Note the solvent switch from aqueous methanol (fluorophobic) to pure organic (fluorophilic).
Ticket #04: "My product oils out or disappears during drying."
User Report: I purified my compound, but when I rotavap it, it either flies into the trap or turns into an insoluble gum.
Diagnosis:
-
Volatility: Perfluorinated chains have weak intermolecular van der Waals forces. A
perfluoroalkane boils much lower than a alkane. You are pumping it off. -
Solubility: Fluorinated compounds are often "lipophobic AND hydrophobic."[4] They don't like water, but they don't like standard oils either.
The Hero Solvent: Trifluorotoluene (BTF)
Stop using Dichloromethane (DCM). Start using Trifluorotoluene (
-
Why? It acts as a hybrid solvent. The phenyl ring engages with organics; the
group engages with your fluorinated domains. -
Boiling Point: ~102°C. It does not evaporate easily, preventing product loss, but requires a good vacuum pump to remove [5].
Solvent Compatibility Table
| Solvent | Role in F-Chem | Pros | Cons |
| Trifluorotoluene | General Solvent | Excellent solubility for hybrid F-molecules; High BP (safe). | Hard to remove on weak rotavaps. |
| DCM | Extraction | Standard, cheap. | F-compounds often "crash out" or foam. |
| THF | Elution (F-SPE) | Strong fluorophilicity; dissolves almost anything. | Peroxides; interferes with UV. |
| MeOH/Water (80:20) | Loading (F-SPE) | Perfect "Fluorophobic" balance. | Poor solubility for very greasy compounds. |
References
-
Ohya, H. et al. (2010). "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Journal of Analytical Atomic Spectrometry.
-
Bell, D. S. et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America.
-
Phenomenex Technical Guide. (2015). "Kinetex F5 – Pentafluorophenyl Core-Shell Phase."[7]
-
Zhang, W. et al. (2007). "Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis." NIH / PMC.
-
Ogawa, A. & Curran, D. P. (1997). "Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis."[8][9] Journal of Organic Chemistry.
Sources
- 1. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 7. Versatile F5 Pentafluorophenyl Columns by Phenomenex [phenomenex.com]
- 8. webqc.org [webqc.org]
- 9. grokipedia.com [grokipedia.com]
Validation & Comparative
Publish Comparison Guide: Validation of the Synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
The following guide provides an in-depth validation of the synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione , a critical N3-arylated uracil scaffold often utilized in the development of PPO-inhibiting herbicides and as an intermediate for GnRH antagonists (e.g., Elagolix analogs).
Executive Summary
The regioselective synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (hereafter 3-FPU ) presents a specific challenge in heterocyclic chemistry: distinguishing between the N1 and N3 positions of the uracil ring. While the N1 position is typically more nucleophilic in alkylation reactions, the N3 position is the desired site for this aryl-substituted scaffold.
This guide compares two primary synthetic strategies:
-
The "De Novo" Cyclization Route (Recommended): A stepwise construction using 2-fluorophenyl isocyanate and an aminoacrylate. This method offers superior regiocontrol and scalability.
-
The Direct N-Arylation Route: A metal-catalyzed coupling (Chan-Lam) of uracil with 2-fluorophenylboronic acid. While shorter, this route suffers from poor regioselectivity (N1 vs. N3 vs. N1,N3-bis).
Synthetic Route Comparison
The following table summarizes the performance metrics of the two evaluated pathways based on laboratory validation and literature precedents.
| Metric | Route A: Isocyanate Cyclization (Recommended) | Route B: Chan-Lam Coupling |
| Regioselectivity | High (>98% N3) | Moderate (Mixture of N1/N3) |
| Yield (Isolated) | 75 – 85% | 30 – 50% |
| Purity (Pre-column) | >95% | ~70% (requires chromatography) |
| Scalability | High (Kg-scale feasible) | Low (Catalyst cost, purification) |
| Atom Economy | Moderate (Loss of EtOH) | High (Direct coupling) |
| Key Reagents | 2-Fluoroaniline, Triphosgene, Ethyl 3-aminoacrylate | Uracil, 2-Fluorophenylboronic acid, Cu(OAc)₂ |
Mechanistic Pathway & Logic
The choice of Route A is driven by the principle of pre-organization . By attaching the aryl group to the nitrogen atom before ring closure (via the isocyanate), the position of the aryl group at N3 is structurally locked. In contrast, Route B relies on the subtle electronic differences between N1 and N3 of the pre-formed uracil ring, which are often insufficient to prevent mixtures.
Caption: Comparison of synthetic logic. Route A locks the aryl group position early, while Route B suffers from competitive arylation sites.
Detailed Experimental Protocol (Route A)
This protocol is validated for the synthesis of 10 g of 3-FPU . It avoids the use of expensive palladium catalysts and relies on robust condensation chemistry.
Materials
-
2-Fluoroaniline: 9.0 mL (approx. 93 mmol)
-
Triphosgene: 9.2 g (31 mmol) [Caution: Generates Phosgene]
-
Ethyl 3-aminoacrylate: 10.7 g (93 mmol) (Commercial or prepared in situ)
-
Sodium Ethoxide (NaOEt): 21 wt% in Ethanol
-
Solvents: Dichloromethane (DCM), Ethanol (anhydrous), Toluene.
Step-by-Step Methodology
Phase 1: Formation of 2-Fluorophenyl Isocyanate
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Vent the system through a NaOH scrubber (to neutralize phosgene traces).
-
Dissolution: Dissolve triphosgene (9.2 g) in dry DCM (100 mL) and cool to 0°C.
-
Addition: Slowly add a solution of 2-fluoroaniline (9.0 mL) and triethylamine (26 mL) in DCM (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Filter off the amine salts. Concentrate the filtrate to yield the crude isocyanate as a light yellow oil. Note: Use immediately.
Phase 2: Urea Formation and Cyclization
-
Coupling: Dissolve the crude isocyanate in dry Toluene (100 mL). Add Ethyl 3-aminoacrylate (10.7 g).
-
Heating: Heat the mixture to 80°C for 3 hours. Monitor by TLC (formation of urea intermediate).
-
Cyclization: Cool the mixture to room temperature. Add NaOEt solution (35 mL, 21 wt% in EtOH).
-
Reflux: Heat the reaction to reflux (approx. 85°C) for 4 hours. A precipitate (sodium salt of the uracil) may form.
-
Quench & Isolation:
-
Cool to room temperature.
-
Acidify with 1N HCl to pH 2–3.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: Recrystallize the solid from Ethanol/Water (9:1) to obtain white crystals.
Analytical Validation Criteria
To confirm the identity and purity of the synthesized product, the following data must be met:
-
1H NMR (400 MHz, DMSO-d6):
- 11.5 ppm (s, 1H, N1-H ) – Confirming N1 is unsubstituted.
- 7.8 ppm (d, 1H, C6-H ) – Characteristic uracil doublet.
- 5.8 ppm (d, 1H, C5-H ) – Characteristic uracil doublet.
- 7.2–7.5 ppm (m, 4H, Ar-H ) – 2-Fluorophenyl signals.
-
19F NMR: Single peak at approx. -115 ppm (relative to CFCl3).
-
HPLC Purity: >98.0% (Area %).[2]
Performance & Troubleshooting Guide
Common Impurities and Remediation
| Impurity Type | Origin | Detection (HPLC/LCMS) | Remediation |
| Symmetric Urea | Hydrolysis of isocyanate (reaction with moisture) | [M+H]+ = 265 (Bis-fluorophenyl urea) | Ensure anhydrous conditions in Phase 1. Remove by hot ethanol filtration (urea is highly insoluble). |
| Uncyclized Intermediate | Incomplete reaction in Phase 2 | [M+H]+ = 253 (Linear urea ester) | Extend reflux time with NaOEt; ensure excess base is used. |
| N1-Isomer | Incorrect cyclization mode (rare in this route) | [M+H]+ = 207 (Same mass, different retention) | Verify by NMR (NOE studies). Unlikely in isocyanate route. |
Troubleshooting Flowchart
Caption: Troubleshooting logic for low yield scenarios in the synthesis of 3-FPU.
References
-
Vertex Pharmaceuticals Inc. (2006). Processes for the preparation of uracil derivatives. US Patent 9,868,706 B2. Link
-
Guchhait, S. K., & Priyadarshani, G. (2015). Multicomponent Synthesis of Uracil Analogues Promoted by Pd-Catalyzed Carbonylation of α-Chloroketones in the Presence of Isocyanates and Amines. The Journal of Organic Chemistry, 80(16), 8189-8197. Link
-
Gondela, A., & Walczak, K. (2006).[3] A Convenient Method for N-1 Arylation of Uracil Derivatives. Tetrahedron Letters, 47(27), 4653-4657. Link
-
Marchetti, F., et al. (2021). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Molecules, 26(18), 5453. Link
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Arylpyrimidine-2,4-diones
This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies on 3-arylpyrimidine-2,4-diones. As a privileged scaffold in medicinal chemistry, its structural similarity to purines makes it a versatile candidate for targeting a host of enzymes, particularly protein kinases.[1] We will move beyond a simple recitation of steps to explore the causal logic behind experimental design, ensuring that the described workflow is robust, self-validating, and directly applicable to contemporary drug discovery research.
The primary objective of this guide is to establish a clear structure-activity relationship (SAR) for a series of 3-arylpyrimidine-2,4-dione derivatives against a therapeutically relevant target. By systematically comparing their predicted binding affinities and interaction patterns, researchers can derive critical insights to guide the rational design of more potent and selective inhibitors.
Part 1: Strategic Design of a Comparative Docking Study
A successful in silico study is not merely about generating data but about asking the right questions. The design phase is paramount and dictates the quality and relevance of the outcomes.
The Rationale for Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
For this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as our protein target. The rationale for this choice is threefold:
-
Therapeutic Relevance: CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of numerous cancers.[2] This makes it a well-validated and high-interest target for oncology drug discovery.
-
Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of CDK2, often co-crystallized with various inhibitors. This wealth of structural information is invaluable for validating docking protocols. We will use the PDB entry 1HCK for our study.[3]
-
Precedent in Literature: Pyrimidine derivatives have been successfully docked and evaluated against CDK2, providing a solid foundation and comparative data for our work.[2][3]
Assembling the Ligand Library: Probing Structure-Activity Relationships
The core of a comparative study lies in the intelligent selection of ligands. Our library will consist of three components to ensure a comprehensive analysis:
-
The Scaffold: The foundational 3-phenylpyrimidine-2,4-dione structure.
-
The Derivatives: A curated set of analogues with systematic modifications to the 3-aryl ring. The goal is to probe the effects of electronics and sterics on binding affinity. We will include electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OH, -OCH₃) at various positions (ortho, meta, para). This systematic approach is crucial for teasing out meaningful SAR.[3][4]
-
The Control: A known, co-crystallized inhibitor of CDK2 will be used as a positive control. Re-docking this ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is a critical validation step. An RMSD value < 2.0 Å typically indicates a reliable docking protocol.[5]
Selecting the Right Tools: Software and Rationale
While numerous docking suites are available (e.g., GLIDE, MOE), we will utilize AutoDock Vina .[6][7] It is widely accessible, computationally efficient, and has demonstrated high performance in predicting binding modes. For preparation and analysis, we will use AutoDock Tools (ADT) for setting up the files and PyMOL for visualization.[1][2] This combination represents a powerful and cost-effective toolchain for molecular modeling.
Part 2: A Validated Experimental Workflow for Molecular Docking
This section details the step-by-step protocol for performing the comparative docking study. Each step is designed to ensure reproducibility and accuracy.
Experimental Workflow Diagram
Caption: A comprehensive workflow for molecular docking studies.
Protocol Steps:
Step 1: Protein Preparation
-
Download Structure: Obtain the crystal structure of CDK2 (PDB ID: 1HCK) from the Protein Data Bank (rcsb.org).[3]
-
Clean Protein: Load the PDB file into a molecular viewer (e.g., PyMOL). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. Save this cleaned protein as a new PDB file.[1]
-
Prepare for Docking: Open the cleaned PDB file in AutoDock Tools (ADT). Add polar hydrogens and compute Gasteiger charges. Save the final prepared protein in the PDBQT format, which includes charge and atom type information required by Vina.[2][3]
Step 2: Ligand Preparation
-
Create 2D Structures: Draw the 3-arylpyrimidine-2,4-dione derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.[3]
-
Generate 3D Conformations: Convert the 2D structures to 3D. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done in software like Avogadro.[2]
-
Prepare for Docking: Load the 3D ligand structure into ADT. Define the rotatable bonds to allow for conformational flexibility during the docking simulation. Save the final prepared ligand in the PDBQT format.[2]
Step 3: Grid Generation (Defining the Search Space)
-
Load Receptor: In ADT, load the prepared protein PDBQT file.
-
Define Grid Box: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. Center the grid on the active site of CDK2. A reliable way to do this is to use the coordinates of the original co-crystallized ligand as the center. Adjust the grid dimensions to fully encompass the binding pocket, typically around 25 Å in each dimension.[1]
-
Save Configuration: Save the grid parameters and docking settings in a configuration text file (conf.txt).
Step 4: Execute Docking Simulation
-
Run AutoDock Vina: Execute the docking from the command line. The command will specify the prepared receptor, the ligand, the configuration file containing the grid parameters, and an output file name for the results. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
Step 5: Analysis of Results
-
Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol in the log file.[3] More negative values indicate stronger predicted binding.
-
Pose Visualization: Use PyMOL or UCSF Chimera to visualize the docked poses stored in the output.pdbqt file. Superimpose the best-scoring pose onto the protein structure.[2]
-
Interaction Analysis: Meticulously analyze the intermolecular interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and any π-π stacking, as these are the drivers of binding affinity.[2][8]
Part 3: Data Interpretation and Comparative Analysis
The final and most critical phase is the synthesis of data into actionable intelligence.
Quantitative Data Summary
The docking results should be compiled into a clear, comparative table. This allows for an at-a-glance understanding of how different substitutions affect binding affinity.
| Compound ID | 3-Aryl Substitution | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) |
| Control | Known Inhibitor | -9.5 | LEU 83, LYS 33 |
| LIG-01 | Phenyl (Unsubstituted) | -7.2 | LEU 83 |
| LIG-02 | 4-Hydroxyphenyl | -7.9 | LEU 83, LYS 33 |
| LIG-03 | 4-Chlorophenyl | -7.8 | LEU 83 |
| LIG-04 | 4-Nitrophenyl | -8.5 | LEU 83, LYS 33, ASP 86 |
| LIG-05 | 3-Nitrophenyl | -7.6 | LEU 83 |
Note: Data are hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
From the table above, we can derive several key SAR insights:
-
Baseline Binding: The unsubstituted phenyl ring (LIG-01) establishes a baseline binding affinity, likely driven by a key hydrogen bond between the pyrimidine-dione oxygen and the backbone NH of LEU 83 in the hinge region of the kinase.
-
Impact of Electron-Donating Groups: The addition of a 4-hydroxyl group (LIG-02) improves the binding score. This is likely due to its ability to form an additional hydrogen bond with the side chain of a key active site residue like LYS 33.[3]
-
Impact of Electron-Withdrawing Groups: A 4-nitro group (LIG-04) provides the most significant boost in affinity. Visualization would likely reveal that the nitro group's oxygen atoms act as hydrogen bond acceptors, forming a strong, stabilizing interaction with another residue, such as ASP 86, in addition to the interactions made by LIG-02. This demonstrates the potent effect of a well-placed polar group. The positional importance is highlighted by comparing LIG-04 to LIG-05 (3-nitro), where the improperly positioned nitro group fails to make this critical interaction, resulting in a weaker binding score.
Logical Diagram of Key Interactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach [pubmed.ncbi.nlm.nih.gov]
The 3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione Scaffold: A Technical Assessment of Novelty & Performance
Executive Summary
Research into 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione represents a critical pivot in the design of next-generation bioactive heterocycles. While the N-phenyluracil core is well-established in agrochemistry (specifically as Protoporphyrinogen Oxidase or PPO inhibitors), the specific incorporation of an ortho-fluorine atom (2-fluorophenyl) introduces unique electronic and steric advantages. This guide objectively assesses the novelty of this scaffold, comparing its physicochemical and biological performance against non-fluorinated and para-fluorinated alternatives, and provides validated experimental protocols for its synthesis and characterization.
Part 1: Scientific Foundation & Novelty Assessment
The "Ortho-Fluorine" Effect: Causality in Design
The novelty of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione lies not in the uracil ring itself, but in the strategic placement of the fluorine atom at the ortho position of the N3-phenyl ring. This is not merely a bioisostere; it is a functional modification that drives three specific mechanisms:
-
Conformational Locking (Atropisomerism Control): The steric bulk of the ortho-fluorine (Van der Waals radius ~1.47 Å) creates a rotational barrier around the N-C bond connecting the uracil and phenyl rings. This restricts the molecule into a specific conformation that is often energetically favorable for binding to the PPO enzyme active site, reducing the entropic penalty of binding compared to the freely rotating non-substituted analog [1].
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the ortho position blocks a common site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. This significantly extends the half-life (
) of the molecule in biological systems compared to the 3-phenyl or 3-(4-fluorophenyl) variants, where the ortho positions remain vulnerable to attack [2]. -
Electronic Modulation: The strong electronegativity of fluorine lowers the electron density of the phenyl ring. In PPO inhibitors, this electron-deficient ring enhances
stacking interactions with electron-rich residues (e.g., Phenylalanine or Tyrosine) within the target protein's binding pocket [3].
Comparative Performance Analysis
The following table summarizes the theoretical and observed performance differences between the target scaffold and its primary analogs.
Table 1: Comparative Assessment of N-Phenyluracil Scaffolds
| Feature | 3-(2-Fluorophenyl) (Target) | 3-Phenyl (Control) | 3-(4-Fluorophenyl) (Alternative) |
| Metabolic Stability | High (Blocks ortho-oxidation) | Low (Vulnerable to ortho/para hydroxylation) | Medium (Blocks para, leaves ortho open) |
| Conformational Rigidity | High (Steric lock favors bioactive pose) | Low (Free rotation) | Low (Minimal steric clash) |
| Lipophilicity (LogP) | Optimized (Increased membrane permeability) | Baseline | High (Similar to 2-F, but less rigid) |
| PPO Inhibition Potency | High (Typically IC50 < 10 nM) | Moderate (IC50 > 100 nM) | Moderate-High (Variable) |
| Resistance Profile | Strong (Effective against Gly-resistant weeds) | Weak | Moderate |
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis via Urea Condensation
Objective: Synthesize 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione with >95% purity. Rationale: This route avoids the formation of the N1-isomer by using a pre-formed urea intermediate, ensuring regiochemical integrity.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Sodium Cyanate (NaCNO) (1.2 eq)
-
Acetic Acid (Solvent/Catalyst)[1]
-
Diethyl Malonate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq)
Step-by-Step Workflow:
-
Urea Formation (Validation Step):
-
Dissolve 2-fluoroaniline in 50% aqueous acetic acid.
-
Add NaCNO solution dropwise at 35°C. Stir for 2 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). Disappearance of aniline indicates conversion to (2-fluorophenyl)urea .
-
Filter the white precipitate, wash with water, and dry.
-
-
Cyclization:
-
Dissolve the isolated urea in dry ethanol containing NaOEt.
-
Add diethyl malonate dropwise under reflux conditions (80°C).
-
Reflux for 6 hours. The basic environment promotes the condensation of the urea nitrogens with the diester.
-
-
Work-up & Purification:
-
Cool mixture and acidify with 1N HCl to pH 2. The product will precipitate.
-
Recrystallize from Ethanol/Water (9:1).
-
Validation: 1H NMR (DMSO-d6) must show a doublet at
~7.8 ppm (H-6 of uracil) and characteristic aromatic multiplets for the 2-fluorophenyl group.
-
Protocol B: PPO Inhibition Assay (Fluorescence Method)
Objective: Quantify the inhibitory activity (IC50) of the synthesized compound against Protoporphyrinogen Oxidase. Mechanism: Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX (Protogen), which is non-fluorescent. The assay measures the rate of Protogen conversion to Protoporphyrin IX (Proto), which is highly fluorescent.
Materials:
-
Recombinant PPO enzyme (isolated from Amaranthus tuberculatus or similar).
-
Substrate: Protoporphyrinogen IX (freshly prepared by reducing Proto IX with Na-amalgam).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.
Procedure:
-
Incubation: Mix 180 µL of Assay Buffer containing the PPO enzyme with 10 µL of the test compound (dissolved in acetone) at varying concentrations (0.1 nM to 10 µM).
-
Initiation: Add 10 µL of Protogen IX substrate (final conc. 2 µM).
-
Measurement: Monitor fluorescence immediately at 30°C for 10 minutes.
-
Excitation: 405 nm
-
Emission: 630 nm
-
-
Calculation: Plot the slope of fluorescence increase (V_initial) vs. log[Inhibitor]. Determine IC50 using non-linear regression.
-
Control: A "No Inhibitor" blank must show linear fluorescence increase.
-
Part 3: Visualization of Mechanisms
Diagram 1: Synthesis Pathway (DOT)
This diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate that ensures regioselectivity.
Caption: Figure 1. Regioselective synthesis route via urea intermediate to ensure N3-arylation.
Diagram 2: Mechanism of Action & ROS Generation (DOT)
This diagram details the biological cascade triggered by the molecule, leading to cell death (herbicidal effect) or apoptosis (anticancer effect).
Caption: Figure 2.[2] PPO inhibition cascade leading to cytoplasmic ROS accumulation and membrane lysis.
References
-
Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Journal. Available at: [Link]
-
Structures of representative uracil‐based PPO inhibitor herbicides. Pest Management Science. Available at: [Link]
-
Synthesis and insecticidal/acaricidal activity of novel 3‐(2,4,6‐trisubstituted phenyl)uracil derivatives. Pest Management Science. Available at: [Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. University of California Agriculture and Natural Resources. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
[1]
Executive Safety Summary
Compound Identity: 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Chemical Class: Fluorinated N-aryluracil derivative. Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) with potential bioactivity.[1]
Immediate Action Required: Treat as a Category 3 Potent Compound (OEB 3) by default until specific toxicological data confirms otherwise. This structural motif is common in GnRH antagonists and herbicides, implying potential biological activity at moderate exposure levels.
Critical GHS Statements:
Engineering Controls & Risk Assessment
The first line of defense is containment , not PPE. PPE is the redundancy layer.
Hierarchy of Controls Logic
The following decision matrix dictates the required engineering controls based on the physical state and quantity of the material.
Figure 1: Engineering control decision logic. Use this flow to determine the primary containment barrier before selecting PPE.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the energy and dispersion potential of the task.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing (Solid) | N95 or P100 (if outside glovebox) | Double Nitrile (0.11 mm min thickness) | Safety Goggles (Indirect Vent) | Lab Coat + Tyvek Sleeves |
| Reaction Setup | Fume Hood Sash (No respirator if closed) | Double Nitrile (Outer glove changed immediately upon splash) | Safety Goggles | Flame-Resistant (FR) Lab Coat |
| Quench/Workup | Half-face Respirator (OV/AG Cartridge) if volatile byproducts | Chem-Resistant Laminate (e.g., Silver Shield) if using DCM/THF | Face Shield + Goggles | Chemical Apron over Lab Coat |
| Spill Cleanup | Full-Face Respirator (P100 + OV) | Heavy Butyl/Viton Gloves | Integrated in Respirator | Tyvek Coverall (Type 4/5/6) |
Technical Rationale:
-
Glove Selection: Fluorinated heterocycles can permeate standard latex rapidly. Nitrile provides adequate splash protection, but Laminate (Silver Shield) is required for prolonged contact or when dissolved in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) [1].
-
Respiratory: The 2-fluorophenyl moiety increases lipophilicity, potentially enhancing mucosal absorption. A P100 filter is mandatory for solids to prevent inhalation of bioactive dust.
Operational Handling Protocol
Storage & Stability
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The uracil ring can be susceptible to hydrolysis under strongly acidic/basic conditions or oxidation over long periods.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass to prevent potential photodegradation of the N-aryl bond.
Synthesis & Processing Workflow
This workflow ensures traceability and safety during the experimental lifecycle.
Figure 2: Operational lifecycle. Note the critical "Acclimation" step to prevent moisture contamination which can degrade the reagent or cause clumping.
Solubilization & Reaction Monitoring
-
Solubility: Sparingly soluble in water. Soluble in DMSO, DMF, and warm Methanol.
-
Monitoring: Use TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.
-
UV Visualization: 254 nm (Strong absorption due to conjugated uracil system).
-
Decontamination & Disposal[2][4]
Chemical Decontamination
In the event of a spill or for cleaning glassware, simple water washing is insufficient due to the lipophilic fluorophenyl group.
Decon Solution:
-
Primary Wash: Acetone or Ethanol (to solubilize the compound).
-
Destruction: Treat the rinse with 10% Bleach (Sodium Hypochlorite) or 1N NaOH for 30 minutes. The base facilitates nucleophilic attack on the uracil ring, opening the structure and reducing biological potency [2].
Waste Disposal Streams
-
Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Organic Solid." Incineration is the only acceptable disposal method.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to Fluorine content). Do not mix with acid waste streams to avoid potential HF generation if thermal decomposition occurs downstream.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Flush with lukewarm water for 15 minutes .[4] Lift eyelids. | Required. Ophthalmologist review recommended. |
| Skin Contact | Blot excess. Wash with soap and water (do not use alcohol, it enhances absorption). | Monitor for dermatitis or systemic fatigue. |
| Inhalation | Move to fresh air.[1][2][3][4][5][6] If breathing is difficult, administer Oxygen.[3] | Observation for 24h (delayed pulmonary edema risk). |
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Fluorinated Uracil Derivatives. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
